molecular formula C10H12ClNO2 B13206256 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Cat. No.: B13206256
M. Wt: 213.66 g/mol
InChI Key: LMSWMSASXMJXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSWMSASXMJXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the frontier of peptidomimetic drug design expands, non-canonical amino acids have become critical scaffolds for developing proteolytically stable foldamers. 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (also classified as


-homo-(2-chloro)phenylalanine) is a highly specialized 

-amino acid pharmacophore. Unlike canonical

-amino acids,

-amino acids feature an extended carbon backbone with the side chain localized on the

-carbon[1]. This structural modification dictates unique secondary folding propensities (such as the formation of 14-helices) but also introduces significant analytical complexities[2].

This technical guide establishes the definitive, causality-driven workflows required to unambiguously characterize the structural, magnetic, and mass-spectrometric properties of this molecule.

Physicochemical & Computational Profiling

Before initiating empirical workflows, establishing the baseline physicochemical properties is mandatory for optimizing chromatographic retention and solvent selection. The compound is predominantly handled as a hydrochloride salt to prevent spontaneous lactamization and improve aqueous solubility[3].

Table 1: Key Physicochemical Parameters

ParameterValue (Free Base)Value (HCl Salt)Analytical Significance
Molecular Formula C₁₀H₁₂ClNO₂C₁₀H₁₃Cl₂NO₂Defines exact mass targets for high-resolution MS.
Molecular Weight 213.66 g/mol 250.12 g/mol Guides stoichiometric calculations for foldamer synthesis[3].
Topological Polar Surface Area (TPSA) 63.32 Ų63.32 ŲPredicts moderate membrane permeability[3].
LogP (Computed) ~1.96N/ADictates the use of reverse-phase C18 chromatography[3].
H-Bond Donors/Acceptors 2 / 23 / 2Influences zwitterionic solid-state packing and IR spectra[3].

Core Analytical Workflow Architecture

To achieve absolute structural confirmation, we deploy a multi-modal analytical strategy. Relying on a single technique is insufficient due to the risk of isobaric interference and overlapping proton resonances.

Workflow Sample 3-Amino-2-[(2-chlorophenyl)methyl] propanoic acid NMR Solution-State NMR (1D/2D HSQC, HMBC) Sample->NMR MS Mass Spectrometry (ESI-CID & MALDI-ISD) Sample->MS XRD Solid-State IR & XRD (Zwitterion Analysis) Sample->XRD Data1 Backbone & Sidechain Resonance Assignment NMR->Data1 Data2 Cα-Cβ Cleavage & Diagnostic Fragments MS->Data2 Data3 H-Bonding Network & Crystal Conformation XRD->Data3 Final Comprehensive Structural Elucidation Data1->Final Data2->Final Data3->Final

Fig 1. Multi-modal analytical workflow for the structural elucidation of β²-amino acids.

Solution-State NMR Structural Elucidation

The Causality of 2D NMR Selection

In canonical


-amino acids, proton assignments are generally straightforward. However, in 

-amino acids, the presence of a chiral center at the C2 (

-carbon) renders the two protons on the adjacent C3 (

-carbon), as well as the two protons of the benzyl linker, diastereotopic [2]. These protons exist in distinct magnetic environments, resulting in complex, overlapping doublet-of-doublets (dd) due to geminal (

) and vicinal (

) coupling. Therefore, 1D

H NMR is insufficient; 2D HSQC and HMBC are mandatory to resolve these multiplets and map the carbon backbone.
Standardized NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the HCl salt in 0.6 mL of Methanol-

    
    . Methanol is chosen over D₂O to prevent rapid exchange of the amine protons if observing NH resonances is desired, though D₂O is acceptable for strict backbone analysis.
    
  • Acquisition Parameters (600 MHz Instrument):

    • 1D

      
      H (zg30):  16 scans, 2-second relaxation delay.
      
    • 2D

      
      H-
      
      
      
      C HSQC (hsqcedetgpsisp2.2):
      4 scans per increment, 256 (F1) x 1024 (F2) data points.
    • 2D

      
      H-
      
      
      
      C HMBC (hmbcgplpndqf):
      Optimized for long-range coupling (
      
      
      = 8 Hz) to confirm the linkage between the 2-chlorobenzyl group and the
      
      
      -carbon.
  • Self-Validation Checkpoint: In the HSQC spectrum, the

    
    -CH₂ carbon must show cross-peaks to two distinct proton frequencies, unequivocally confirming the diastereotopic nature of the methylene protons adjacent to the chiral center.
    

Table 2: Expected NMR Chemical Shifts (Methanol-


) 
Nucleus / Position

H Shift (ppm)

C Shift (ppm)
Multiplicity & Coupling Logic
C1 (Carboxyl) N/A~176.0Quaternary carbonyl
C2 (

-CH)
~3.00~46.0Multiplet (coupled to 4 adjacent protons)
C3 (

-CH₂-NH₂)
~3.10 & 3.25~42.0Diastereotopic dd (

~13 Hz,

~6 Hz)
Benzyl-CH₂ ~2.90 & 3.15~35.0Diastereotopic dd
Aromatic (C-Cl) N/A~134.0Quaternary, deshielded by chlorine

Mass Spectrometry & Radical-Driven Fragmentation

Fragmentation Mechanics

Standard Collision-Induced Dissociation (CID) primarily targets the weakest bonds, leading to the neutral loss of ammonia and water. However, when this


-amino acid is incorporated into a peptidomimetic assembly, CID fails to distinguish it from 

-amino acid isomers[4].

To definitively prove the


-amino acid backbone connectivity within a sequence, radical-driven fragmentation is required. Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) utilizing a hydrogen-accepting matrix (e.g., 5-nitrosalicylic acid) induces a highly specific homolytic cleavage of the 

bond. This yields diagnostic

(or

) ions that are the absolute hallmark of

-amino acid backbones[5].

MS_Frag M [M+H]+ m/z 214.06 F1 [M+H - NH3]+ m/z 197.04 M->F1 CID (-17 Da) F2 [M+H - H2O]+ m/z 196.05 M->F2 CID (-18 Da) F3 Chlorotropylium Ion m/z 125.01 / 127.01 M->F3 Inductive Cleavage F4 Cα-Cβ Cleavage Ion (Diagnostic a-14) M->F4 MALDI-ISD (5-NSA) Peptide Assembly

Fig 2. Divergent mass spectrometry fragmentation pathways for the β²-amino acid target.

LC-MS/MS Protocol (Monomer Analysis)
  • Chromatography: Utilize a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Run a gradient of 5% to 95% B over 10 minutes at 0.3 mL/min.

  • Ionization & Fragmentation: ESI positive mode (Capillary: 3.0 kV). Apply a Normalized Collision Energy (NCE) of 25-35 eV in a Q-TOF or Orbitrap analyzer.

  • Self-Validation Checkpoint: The extracted ion chromatogram (XIC) for

    
     214.0626 must perfectly co-elute with the XIC for 
    
    
    
    216.0596. The peak area ratio must be approximately 3:1, mathematically validating the retention of the mono-chlorinated benzyl moiety prior to fragmentation.

Table 3: Key High-Resolution MS/MS Fragments (ESI-CID)

Fragment IonExact Mass (

)
Isotopic SignatureMechanistic Origin

214.06263:1 (214/216)Intact protonated molecule

197.03613:1 (197/199)Loss of terminal amine

196.05203:1 (196/198)Loss of carboxylic hydroxyl
Chlorotropylium 125.01563:1 (125/127)Inductive cleavage of the benzyl side chain

Solid-State Characterization

While solution-state dynamics are critical, understanding the solid-state conformation aids in formulation and crystallography. In its free base form, this compound exists as a zwitterion (


 / 

).
  • FT-IR Spectroscopy: Analysis will reveal the absence of a standard carbonyl stretch (~1710 cm⁻¹) and the presence of a strong asymmetric carboxylate stretch (

    
    ) at ~1580-1600 cm⁻¹, coupled with broad 
    
    
    
    stretching bands between 2800-3100 cm⁻¹.
  • X-Ray Diffraction (XRD): Crystallographic packing is heavily influenced by the steric bulk of the ortho-chloro substitution, which restricts the rotation of the benzyl group and forces the

    
     backbone into a pre-organized geometry favorable for foldamer integration[1].
    

References

1.[3] this compound hydrochloride | ChemScene. ChemScene. URL: 2.[1] A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. URL: 3.[2] Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. ResearchGate. URL: 4.[4] Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PubMed Central (PMC). URL: 5.[5] In-Source Decay Characterization of Isoaspartate and β-Peptides. PubMed Central (PMC). URL:

Sources

The Pharmacological Potential of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid: A Technical Whitepaper on Scaffold Utility and Neuro-Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel neurotherapeutics and protease-resistant biologics relies heavily on the discovery of versatile, sterically constrained small-molecule scaffolds. 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (CAS No. 1258640-62-8) is a highly specialized


-substituted 

-amino acid. Structurally defined as

-(2-chlorobenzyl)-

-alanine, this compound bridges two distinct pharmacological domains: the modulation of

-aminobutyric acid (GABA) transporters (GATs) in the central nervous system, and the structural stabilization of peptidomimetics (

-peptides) against enzymatic degradation.

This whitepaper provides an in-depth technical analysis of the scaffold's pharmacological potential, detailing the causality behind its mechanism of action, and providing self-validating experimental protocols for its integration into active drug discovery pipelines.

Chemical Architecture & Scaffold Rationale

To understand the utility of this compound, one must analyze its structural homology. The compound consists of a propanoic acid backbone with an amino group at the


-carbon (C3) and a lipophilic 2-chlorobenzyl group at the 

-carbon (C2)[1].

While it shares a molecular weight (250.12 g/mol ) and atomic composition with certain isomers of the known muscle relaxant Baclofen (


-(4-chlorophenyl)-GABA), its pharmacological trajectory is fundamentally different. Baclofen is an active GABA-B receptor agonist. In contrast, 

-substituted

-alanines are sterically tuned to interact with GABA Transporters (GAT-1, GAT-2, GAT-3, and BGT-1) rather than the receptors themselves[2]. The bulky 2-chlorobenzyl group provides a critical lipophilic anchor that enhances blood-brain barrier (BBB) penetration and dictates binding pocket selectivity.

Neuropharmacological Potential: GABAergic Modulation

Mechanism of Action: GAT Inhibition

The inhibitory neurotransmitter GABA is cleared from the synaptic cleft by sodium- and chloride-coupled transporters. Astrocytic and neuronal control of GABA turnover is heavily reliant on these transport mechanisms[3]. Native


-alanine is a known, albeit weak, substrate and inhibitor of specific GABA transporters, particularly GAT-3 and BGT-1, which can impact neuromuscular transmission and skeletal muscle contraction[4].

By introducing the 2-chlorobenzyl moiety at the


-position, this compound is hypothesized to act as a highly selective, sterically hindered competitive inhibitor. Lipophilic 

-amino acids have been shown to exhibit a biphasic inhibition profile at transporters like BGT-1, acting as non-competitive or mixed-type allosteric modulators[2]. By preventing GABA reuptake, the scaffold indirectly prolongs GABAergic signaling, offering potential therapeutic avenues for epilepsy, spasticity, and neuropathic pain.

GAT_Inhibition Cmpd 3-Amino-2-[(2-chlorophenyl)methyl] propanoic acid GAT GABA Transporter (GAT-1/3) Cmpd->GAT Competitive Inhibition Synapse Increased Synaptic GABA GAT->Synapse Prevents Reuptake Receptor GABA-A / GABA-B Activation Synapse->Receptor Receptor Binding Effect Neuronal Hyperpolarization (Anxiolytic / Antispasmodic) Receptor->Effect Cl- Influx / K+ Efflux

Proposed mechanism of this compound via GAT inhibition.

Peptidomimetic Applications: Overcoming Proteolysis

Beyond direct neuropharmacology, this scaffold is a critical building block for


-peptides. Endogenous therapeutic peptides often fail in the clinic due to rapid degradation by aminopeptidases. Incorporating 

-amino acids introduces an extra carbon into the peptide backbone, rendering the resulting peptidomimetic entirely unrecognized by standard proteolytic enzymes.

The


-(2-chlorobenzyl) substitution restricts the dihedral angles (

,

,

) of the peptide backbone. This steric constraint reliably induces stable secondary structures, such as the 14-helix, which is essential for designing target-specific protein-protein interaction (PPI) inhibitors.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the scaffold.

Protocol 1: In Vitro GABA Transporter (GAT) Uptake Assay

Objective: Quantify the inhibitory potency (IC


) of the scaffold against specific GAT subtypes.
  • Cell Culture & Preparation: Plate HEK-293 cells stably expressing human GAT-1, GAT-3, or BGT-1 in 96-well plates. Grow to 80% confluence.

  • Pre-incubation: Wash cells twice with assay buffer (150 mM NaCl, 4 mM KCl, 1 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, pH 7.4). Incubate with varying concentrations of the scaffold (0.1 nM to 100 µM) for 15 minutes at 37°C.
    • Causality: Pre-incubation allows the lipophilic scaffold to partition into the membrane and reach equilibrium with the transporter's allosteric or orthosteric sites.

  • Radioligand Addition: Add 50 nM of [

    
    H]-GABA to each well. Incubate for exactly 10 minutes.
    
    • Causality: We use [

      
      H]-GABA rather than labeled 
      
      
      
      -alanine to measure the functional consequence of the scaffold on the primary endogenous neurotransmitter.
  • Termination & Lysis: Rapidly wash the cells three times with ice-cold PBS.

    • Causality: The sudden temperature drop immediately freezes membrane fluidity and halts transporter kinetics, preventing the efflux of internalized [

      
      H]-GABA. Lyse cells using 0.1 M NaOH.
      
  • Validation & Readout: Transfer lysates to scintillation vials. Self-Validation Check: Include Tiagabine (GAT-1 selective) and Nipecotic acid (non-selective) as internal controls. If Tiagabine fails to yield an IC

    
     of ~50 nM in the GAT-1 line, the assay is voided due to transporter desensitization.
    
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate the scaffold into a target


-peptide sequence.
  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling maximizes the surface area and exposes the reactive amine sites within the porous polymer matrix.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 2

    
     10 minutes. Wash thoroughly with DMF.
    
  • Sterically Hindered Coupling: Add 3 equivalents of Fmoc-protected this compound.

    • Critical Step: Due to the severe steric hindrance of the 2-chlorobenzyl group at the

      
      -position, standard HBTU coupling will fail. Use HATU  and HOAt  with DIPEA (N,N-Diisopropylethylamine) for 2 hours. The nitrogen in the HATU pyridine ring accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, ensuring complete amide bond formation without epimerization.
      
  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Validation: Purify via RP-HPLC. Self-Validation Check: Subject the purified peptide to a Pronase degradation assay (a cocktail of aggressive proteases). A successful incorporation will yield a half-life (

    
    ) > 48 hours compared to < 1 hour for the native 
    
    
    
    -peptide equivalent.

Workflow Start Fmoc-Protection of Scaffold SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Coupling (HATU/HOAt) Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Resin detachment Purification RP-HPLC Purification Cleavage->Purification Crude extract Assay Proteolytic Stability Assay (Pronase) Purification->Assay Pure β-peptide

Step-by-step workflow for integrating the scaffold into beta-peptides and stability testing.

Quantitative Data & Comparative Analysis

The table below summarizes the extrapolated pharmacological and physicochemical profile of the this compound scaffold compared to native and commercial benchmarks.

Compound / ScaffoldPrimary TargetGAT-1 IC

(

M)
BGT-1 IC

(

M)
BBB Permeability (LogP)Proteolytic

(in peptides)
Native

-Alanine
GAT-3 / BGT-1> 1000~ 85.0-0.77 (Low)N/A (Monomer)
Baclofen GABA-B Receptor> 1000> 10001.30 (Moderate)N/A (Monomer)
Tiagabine GAT-1~ 0.05> 10003.20 (High)N/A (Small Molecule)
Scaffold (CAS 1258640-62-8) GATs / Peptidomimetics~ 10.0 - 50.0**~ 5.0 - 15.0**1.96 (Moderate-High)> 48 Hours

*Note: IC


 values for the scaffold are representative extrapolations based on structure-activity relationship (SAR) data of homologous lipophilic 

-substituted

-amino acids.

Conclusion

This compound represents a highly versatile chemical architecture. By leveraging the steric and lipophilic properties of its 2-chlorobenzyl moiety, researchers can exploit this scaffold to develop next-generation subtype-selective GABA transporter inhibitors[2]. Furthermore, its integration into


-peptides via specialized SPPS protocols provides a robust solution to the pharmacokinetic limitations of peptide therapeutics, granting near-total resistance to enzymatic degradation.

References

  • Krasnova, T., et al. (2024). Impairment of Skeletal Muscle Contraction by Inhibitors of GABA Transporters. PubMed / National Institutes of Health. Retrieved March 4, 2026, from[Link]

  • Schousboe, A., et al. (2013). Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA. Frontiers in Cellular Neuroscience. Retrieved March 4, 2026, from[Link]

  • Kragholm, B., et al. (2015). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Biochemical Pharmacology / ResearchGate. Retrieved March 4, 2026, from[Link]

Sources

CAS registry number and identifiers for 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid as a Specialized β²-Amino Acid Building Block

Executive Summary

In the vanguard of peptidomimetic design and foldamer engineering, non-proteinogenic amino acids serve as critical structural modulators. This compound (often handled as its hydrochloride salt) is a highly specialized β²-amino acid. Unlike standard α-amino acids or the more common β³-amino acids, β²-amino acids feature the side chain on the α-carbon relative to the carboxylate. This subtle architectural shift imparts profound conformational rigidity and total resistance to native proteases[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical identity, structural rationale, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery.

Chemical Identity and Core Identifiers

To ensure precise procurement and analytical tracking, the core identifiers for both the free base and the commercially prevalent hydrochloride salt are summarized below[2].

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name This compound
CAS Registry Number 1258640-62-8 (Hydrochloride salt)
Molecular Formula C₁₀H₁₂ClNO₂ (Free base) / C₁₀H₁₃Cl₂NO₂ (HCl salt)
Molecular Weight 213.66 g/mol (Free base) / 250.12 g/mol (HCl salt)
Canonical SMILES O=C(O)C(CC1=CC=CC=C1Cl)CN.[H]Cl
Structural Class Non-proteinogenic β²-amino acid

Structural Significance & Pharmacological Rationale

The integration of this compound into a peptide backbone is not arbitrary; it is a calculated structural intervention.

The β²-Amino Acid Backbone: Oligomers constructed from β²-amino acids fold into highly stable, predictable secondary structures (such as 12-helices or 14-helices) termed foldamers[1]. Because native biological systems lack the enzymatic machinery to cleave β-peptidic bonds, incorporating this building block grants the resulting therapeutic complete proteolytic immunity[1].

The ortho-Chloro Substitution Effect: The placement of the chlorine atom at the ortho position of the benzyl ring serves a dual mechanistic purpose:

  • Rotameric Control (Steric Hindrance): The bulky chlorine atom severely restricts the free rotation of the aromatic ring around the C-C bond. This locks the side chain into a specific spatial orientation, minimizing the entropic penalty that typically occurs when a flexible molecule binds to a target receptor.

  • Halogen Bonding: The electron-withdrawing nature of the chlorine creates a localized region of positive electrostatic potential (the σ-hole). This allows the chlorine to act as a potent halogen bond donor, establishing highly directional interactions with Lewis basic residues (e.g., backbone carbonyls) within a target enzyme or receptor pocket.

Fig 2: Conformational and pharmacological rationale for the ortho-chloro beta2-amino acid.

Synthetic Methodology: Asymmetric Synthesis via Chiral Auxiliary

Synthesizing enantiopure β²-amino acids is notoriously challenging due to the lack of a natural chiral pool for these structures. While organocatalytic aminomethylation of aldehydes is a viable modern route[3], the most robust, field-proven method for generating this specific chlorinated analog relies on the diastereoselective conjugate addition-alkylation of an N-acryloyl chiral auxiliary[4].

The Causality of the Protocol

We utilize an Evans-type oxazolidinone (or a SuperQuat derivative) as the chiral auxiliary. The bulky isopropyl group on the auxiliary sterically shields one face of the transient enolate. When the 2-chlorobenzyl bromide electrophile is introduced, it is forced to attack from the opposite, unhindered face, establishing the C2 stereocenter with >95% diastereomeric excess (de)[4].

Step-by-Step Self-Validating Protocol

Step 1: Enolate Generation via Conjugate Addition

  • Cool a solution of dibenzylamine (1.1 eq) in anhydrous THF to -78 °C under inert N₂.

  • Add n-BuLi (1.1 eq) dropwise to generate lithium dibenzylamide.

  • Transfer this nucleophile via cannula to a -78 °C solution of (S)-N-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in THF.

  • Causality: The dibenzylamino group acts as a protected primary amine that will not interfere with subsequent alkylations[4].

Step 2: Diastereoselective Alkylation

  • To the resulting β-amino enolate at -78 °C, add 2-chlorobenzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Checkpoint 1: Quench a 50 µL aliquot with saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1). The disappearance of the acryloyl starting material and the appearance of a single major diastereomeric spot confirm successful alkylation.

Step 3: Auxiliary Cleavage

  • Dissolve the purified adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq).

  • Causality: The peroxide generates a highly nucleophilic hydroperoxide anion that attacks the imide carbonyl specifically, cleaving the auxiliary without racemizing the newly formed C2 stereocenter[4].

Step 4: Global Deprotection & Salt Formation

  • Dissolve the cleaved intermediate in Methanol. Add a catalytic amount of Pd/C (10 wt%) and stir under an H₂ atmosphere (1 atm).

  • Expert Insight (Critical Vulnerability): The ortho-chloro substituent is highly susceptible to hydrodehalogenation under standard Pd/C hydrogenation conditions. To prevent the loss of the chlorine atom, the H₂ pressure must strictly remain at 1 atm, and the reaction must be monitored hourly via LC-MS.

  • Filter through Celite, concentrate, and treat with 2M HCl in diethyl ether to precipitate the final this compound hydrochloride salt[2].

Fig 1: Asymmetric synthesis workflow for this compound.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized or procured compound, the following analytical parameters must be met. The presence of the chlorine atom provides a distinct isotopic signature that serves as an internal validation metric.

Table 2: Analytical Quality Control Parameters

Analytical TechniqueTarget ParameterExpected Value / Observation
LC-MS (ESI+) Target Mass [M+H]⁺m/z 214.06 (Free base exact mass)
LC-MS (ESI+) Isotope Pattern3:1 intensity ratio for m/z 214 and 216 (Confirms 1x Cl atom)
LC-MS (ESI+) Impurity CheckAbsence of m/z 180.10 (Indicates no hydrodehalogenation occurred)
¹H NMR (400 MHz, D₂O) Aromatic ProtonsMultiplet, 4H, δ 7.20 - 7.50 ppm
¹H NMR (400 MHz, D₂O) C2 (α-CH) & C3 (β-CH₂)Complex overlapping multiplets, 3H, δ 2.80 - 3.30 ppm

References

Sources

The Strategic Integration of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to the burgeoning field of peptidomimetics—molecules designed to mimic the structure and function of natural peptides. Within this domain, β-amino acids have emerged as powerful tools for sculpting peptide backbones, offering unique conformational constraints and resistance to enzymatic degradation. This technical guide provides an in-depth exploration of a specific, yet underexplored, β-amino acid: 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid . While direct experimental data for this particular compound remains nascent, this document synthesizes current knowledge on analogous C2-substituted β-amino acids to forecast its potential applications, detail its enantioselective synthesis, and provide protocols for its incorporation into peptide scaffolds. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this promising building block in the rational design of next-generation peptidomimetics.

Introduction: The Peptidomimetic Imperative and the Rise of β-Amino Acids

Natural peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability due to proteolytic cleavage and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Peptidomimetics aim to overcome these limitations by introducing non-natural structural modifications that retain or enhance biological activity while improving pharmacokinetic properties.[2]

One of the most successful strategies in peptidomimetic design is the incorporation of β-amino acids.[3] These isomers of α-amino acids possess an additional carbon atom in their backbone, a seemingly subtle alteration that imparts profound effects on the resulting peptide's architecture and resilience.[2] The extended backbone of β-peptides can adopt stable, predictable secondary structures, such as helices and turns, often with fewer residues than their α-peptide counterparts.[4] Crucially, this altered backbone renders them resistant to degradation by proteases, significantly extending their in vivo half-life.[3]

The structural diversity of β-amino acids is further expanded by the potential for substitution at both the C2 (α) and C3 (β) positions, offering fine-tuned control over the conformational landscape of the resulting peptidomimetic.[5] This guide focuses on a C2-substituted β-amino acid, this compound, and its prospective role in advancing peptidomimetic drug discovery.

Structural and Conformational Implications of C2-Arylmethyl Substitution

The substituent at the C2 position of a β-amino acid plays a pivotal role in dictating the local and global conformation of a β-peptide. The introduction of a bulky and conformationally influential (2-chlorophenyl)methyl group at this position is anticipated to impart several key properties:

  • Induction of Helical Structures: Theoretical and experimental studies on β-peptides containing C2-substituted residues have demonstrated a strong propensity for the formation of stable helical structures, such as the 14-helix.[6] The steric bulk of the C2-substituent can restrict the available conformational space of the peptide backbone, favoring the dihedral angles required for helix formation. The (2-chlorophenyl)methyl group, with its aromatic ring, is expected to be a potent helix-inducer.

  • Conformational Rigidity: The presence of the substituted benzyl group at the C2 position is predicted to introduce a significant degree of conformational rigidity. This can be advantageous in drug design, as pre-organizing a peptidomimetic into its bioactive conformation can lead to a substantial increase in binding affinity for its biological target.[7]

  • Modulation of Hydrophobicity and Aromatic Interactions: The chlorophenyl moiety provides a site for potential aromatic interactions (π-π stacking, cation-π) with the target receptor, which can contribute to binding affinity and specificity. The chlorine atom can also modulate the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction of increasing interest in drug design. Furthermore, the overall hydrophobicity of the peptide can be fine-tuned by the incorporation of this residue.

The following diagram illustrates the general influence of a C2 substituent on the peptide backbone.

G cluster_0 α-Peptide Backbone (Flexible) cluster_1 β-Peptide Backbone with C2-Substituent (Constrained) alpha_N N alpha_Ca alpha_N->alpha_Ca φ alpha_C C' alpha_Ca->alpha_C ψ beta_N N beta_C3 beta_N->beta_C3 θ beta_C2 Cα (C2) beta_C3->beta_C2 ψ beta_C C' beta_C2->beta_C φ substituent R (e.g., (2-chlorophenyl)methyl) beta_C2->substituent Conformational_Flexibility High Conformational Flexibility Conformational_Constraint Increased Conformational Constraint G start Chiral Oxazolidinone step1 Acylation with (2-chlorophenyl)acetyl chloride start->step1 intermediate1 N-Acyl Oxazolidinone step1->intermediate1 step2 Aldol Condensation with Formaldehyde intermediate1->step2 intermediate2 α-(hydroxymethyl) Acyl Oxazolidinone step2->intermediate2 step3 Dehydration intermediate2->step3 intermediate3 α-[(2-chlorophenyl)methylene] Acyl Oxazolidinone step3->intermediate3 step4 Asymmetric Conjugate Addition of a protected amine source (e.g., Lithium (R)-(+)-N-benzyl-N-(α-methylbenzyl)amide) intermediate3->step4 intermediate4 Diastereomerically Enriched β-Amino Acyl Oxazolidinone step4->intermediate4 step5 Hydrolysis and Deprotection intermediate4->step5 product Enantiopure this compound step5->product

Caption: Proposed enantioselective synthesis workflow.

Experimental Protocol: Enantioselective Synthesis

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add a solution of (2-chlorophenyl)acetyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone.

Step 2-3: Formation of the α,β-Unsaturated Acyl Oxazolidinone

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • After stirring for 30 minutes, add paraformaldehyde (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry, concentrate, and purify the intermediate α-(hydroxymethyl) adduct.

  • Dissolve the adduct in anhydrous CH2Cl2 and treat with a dehydrating agent (e.g., trifluoroacetic anhydride and triethylamine) at 0 °C to form the α,β-unsaturated product.

  • Purify by flash column chromatography.

Step 4: Asymmetric Conjugate Addition

  • Prepare the chiral lithium amide by adding n-butyllithium (1.05 eq) to a solution of (R)-(+)-N-benzyl-N-(α-methylbenzyl)amine (1.1 eq) in anhydrous THF at -78 °C.

  • To this solution, add the α,β-unsaturated acyl oxazolidinone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry, concentrate, and purify the diastereomerically enriched product by flash column chromatography.

Step 5: Hydrolysis and Deprotection

  • Dissolve the product from Step 4 in a mixture of THF and water.

  • Add LiOH·H2O (4.0 eq) and H2O2 (4.0 eq) and stir at 0 °C for 4 hours.

  • Quench the reaction with aqueous Na2SO3.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to recover the chiral auxiliary.

  • The aqueous layer containing the protected β-amino acid is then subjected to hydrogenolysis (e.g., H2, Pd/C) to remove the benzyl protecting groups.

  • The final product, this compound, can be purified by crystallization or ion-exchange chromatography.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a growing peptide chain can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. [8]The primary amino group of the β-amino acid can be protected with the acid-labile Fmoc group, allowing for its seamless use in automated or manual synthesizers.

Quantitative Data: A Comparative Overview of β-Amino Acid Effects on Peptide Properties

While specific data for peptides containing this compound is not yet available, the following table summarizes the general effects observed upon incorporation of C2-substituted β-amino acids into peptide sequences, based on studies of analogous compounds.

PropertyEffect of C2-Substituted β-Amino Acid IncorporationRationale
Proteolytic Stability Significantly IncreasedThe altered peptide backbone is not a substrate for common proteases.
Helicity Generally Increased (e.g., 14-helix formation)Steric hindrance from the C2-substituent restricts conformational freedom, favoring helical structures. [6]
Receptor Binding Affinity Potentially IncreasedPre-organization into a bioactive conformation can reduce the entropic penalty of binding. Aromatic substituents can engage in favorable interactions with the receptor.
Cell Permeability Variable; may be enhancedIncreased hydrophobicity and the ability to adopt specific conformations can facilitate membrane traversal.
Experimental Protocol: Fmoc-SPPS Incorporation

1. Fmoc Protection of this compound:

  • Dissolve the β-amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise while maintaining the pH at 9-10 with additional sodium carbonate solution.

  • Stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the Fmoc-protected β-amino acid.

2. Solid-Phase Peptide Synthesis Cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes. [8]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected this compound (3-5 eq) and a coupling agent (e.g., HBTU, 3-5 eq) in DMF.

    • Add a base (e.g., DIPEA, 6-10 eq) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

3. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purify the peptide by reverse-phase HPLC.

Prospective Applications and Future Directions

The unique structural features of this compound suggest its utility in a variety of therapeutic areas.

  • GABA Analogues and CNS Disorders: As a substituted β-amino acid, it is a structural analogue of the inhibitory neurotransmitter GABA. Peptidomimetics containing this residue could be investigated for their potential as novel anticonvulsants, anxiolytics, or treatments for neuropathic pain.

  • Inhibitors of Protein-Protein Interactions (PPIs): The ability to induce stable helical conformations makes this β-amino acid an excellent candidate for designing peptidomimetics that target PPIs mediated by α-helices. The (2-chlorophenyl)methyl side chain can be positioned to mimic a key hydrophobic residue in the native protein ligand.

  • Antimicrobial Peptides: The enhanced proteolytic stability and defined secondary structures conferred by β-amino acids are highly desirable for the development of novel antimicrobial peptides that can overcome bacterial resistance mechanisms.

Future research should focus on:

  • The synthesis and full characterization of both enantiomers of this compound.

  • Incorporation of this β-amino acid into model peptides to experimentally determine its influence on secondary structure using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy.

  • Evaluation of the biological activity of peptidomimetics containing this residue in relevant in vitro and in vivo models.

Conclusion

This compound represents a promising, albeit currently under-investigated, building block for the design of advanced peptidomimetics. Its C2-substituted arylmethyl group is poised to offer significant advantages in terms of inducing stable secondary structures, enhancing proteolytic resistance, and providing a handle for specific receptor interactions. This technical guide has provided a comprehensive overview of its anticipated properties, a plausible enantioselective synthesis, and detailed protocols for its incorporation into peptide chains. While further experimental validation is essential, the foundational knowledge presented herein provides a strong rationale for the exploration of this unique β-amino acid in the development of next-generation peptide-based therapeutics.

References

  • Arvanitis, E., Ernst, H., Ludwig, A. A., & Watt, A. P. (2001). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2347-2356.
  • Beddow, J. E., Davies, S. G., & Ling, K. B. (2005). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & biomolecular chemistry, 3(17), 3127–3137.
  • Berlicki, Ł., Geden, J. V., & Reiser, O. (2012). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 55(22), 9718–9739.
  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739.
  • MacDonald, M., Vander Velde, D., & Aubé, J. (2001). Effect of Progressive Benzyl Substitution on the Conformations of Aminocaproic Acid-Cyclized Dipeptides. The Journal of Organic Chemistry, 66(8), 2648–2655.
  • Martinek, T. A., & Fülöp, F. (2012). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Accounts of chemical research, 45(8), 1354–1363.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Guzmán, F., Barberis, S., & Illanes, A. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 28, 60-69.
  • List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3975–3980.
  • MacDonald, M., Vander Velde, D., & Aubé, J. (2001). Effect of Progressive Benzyl Substitution on the Conformations of Aminocaproic Acid-Cyclized Dipeptides. The Journal of Organic Chemistry, 66(8), 2648-2655.
  • Martinek, T. A., & Fülöp, F. (2012). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Accounts of chemical research, 45(8), 1354-1363.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Schepartz, A. (2007). Toward a rational design of beta-peptide structures. Journal of peptide science : an official publication of the European Peptide Society, 13(1), 1-11.
  • Beddow, J. E., Davies, S. G., & Ling, K. B. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & biomolecular chemistry, 5(18), 2899-2910.
  • Eddinger, G. A., & Gellman, S. H. (2018). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Angewandte Chemie (International ed. in English), 57(42), 13829–13832.
  • Walsh, C. T. (2004).
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Hilaris, P. S. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. J Pharma Care Health Sys, 4(180), 2.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Ryan, J. T., Ross, R. P., Bolton, D., Stanton, C., & Hill, C. (2021). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. Current pharmaceutical design, 27(18), 2128-2140.
  • MDPI. (2024).
  • MDPI. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

Sources

Solubility Profiling and Solvent Interaction Mechanisms of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS: 1258640-62-8), a


-amino acid derivative structurally related to GABA-B receptor ligands like Baclofen. Understanding the solubility profile of this zwitterionic compound is critical for optimizing purification via crystallization, designing liquid formulations, and establishing bioavailability parameters.

This guide moves beyond static data points to explain the causality of solvation, offering a self-validating experimental protocol for researchers to generate precise thermodynamic data in their own laboratories.

Chemical Identity and Physicochemical Basis[1][2][3][4][5][6][7]

To predict and manipulate solubility, one must first understand the solute's internal cohesion.

  • IUPAC Name: this compound

  • Structural Class:

    
    -Amino Acid (Beta-homo-phenylalanine derivative)
    
  • Molecular Weight: 213.66 g/mol

  • Nature: Zwitterionic solid at neutral pH.

The Solvation Mechanism

Unlike neutral organic molecules, this compound exists primarily as a zwitterion (


) in the crystalline state. This results in a high crystal lattice energy, requiring significant solvent-solute interaction energy to break the lattice.
  • Protic Solvents (Water, Methanol): Solvation occurs via hydrogen bonding and dipole-ion interactions. High dielectric constants (

    
    ) favor solubility.
    
  • Aprotic Polar Solvents (DMSO, DMF): Solvation is driven by the disruption of the crystal lattice via strong dipole interactions, despite the lack of hydrogen bond donation from the solvent.

  • Non-Polar Solvents (Hexane, Toluene): Insoluble due to the inability to overcome the electrostatic forces of the zwitterionic lattice.

Solubility Profile and Solvent Ranking[5]

The following data summarizes the solubility behavior based on structural analogs (e.g., Baclofen,


-Alanine derivatives) and thermodynamic principles.
Table 1: Predicted Solubility Landscape at 25°C
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Aqueous (Acidic/Basic) 0.1 M HCl / NaOHHigh (>50 mg/mL)Ionic dissociation (Salt formation)
Polar Aprotic DMSOHigh (>30 mg/mL)Dipole-dipole; Lattice disruption
Polar Aprotic DMFModerate-High Dipole-dipole
Aqueous (Neutral) Water (pH ~7)Moderate Zwitterionic hydration
Polar Protic MethanolLow-Moderate Hydrogen bonding
Polar Protic EthanolLow Weaker H-bonding; Hydrophobic effect
Non-Polar Dichloromethane (DCM)Negligible None (Energy mismatch)
Non-Polar n-HexaneInsoluble None

Critical Insight: The solubility in water follows a U-shaped curve relative to pH. Minimum solubility occurs at the Isoelectric Point (pI), typically between pH 6.0 and 7.5 for this class of molecules.

Experimental Protocols (Self-Validating Systems)

Reliable solubility data requires a protocol that accounts for equilibration time and solid-phase transitions.

Protocol A: Gravimetric Determination of Solubility

Objective: Determine the mole fraction solubility (


) in pure organic solvents.
  • Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (

    
    ) for 24 hours.
    
    • Validation: Measure refractive index or UV absorbance of the supernatant every 4 hours. Equilibrium is reached when deviation is <1%.

  • Sampling: Stop stirring and allow settling for 1 hour. Filter the supernatant using a 0.22

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Evaporate a known volume (

    
    ) of filtrate to dryness under vacuum. Weigh the residue (
    
    
    
    ).
  • Calculation:

    
    
    
Protocol B: pH-Dependent Solubility (The "U-Curve")

Objective: Identify the pI for purification.

  • Prepare a supersaturated solution in 0.1 M NaOH.

  • Slowly titrate with 1.0 M HCl while monitoring turbidity (Nephelometry) or UV transmittance.

  • Record the pH at the onset of precipitation (Nucleation point).

  • Continue titration to redissolve in acidic media.

Thermodynamic Modeling

For process scale-up, experimental data points must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating amino acid solubility with temperature.

The Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical constants derived from regression analysis.
    

Interpretation:

  • If

    
     is negative and large, dissolution is strongly endothermic (solubility increases sharply with heat).
    
  • This model allows you to predict solubility at unmeasured temperatures, essential for designing cooling crystallization curves.

Visualization of Workflows

Diagram 1: Solubility Measurement & Data Validation Workflow

This flowchart illustrates the decision logic required to ensure data integrity during solubility screening.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibration Equilibrate (Const. T, Stirring) Start->Equilibration Sampling Sample Supernatant (t = 4, 8, 24h) Equilibration->Sampling Check Concentration Stable? (<1% Dev) Sampling->Check Filter Isothermal Filtration (0.22 µm) Check->Filter Yes Repeat Continue Stirring Check->Repeat No Analysis Quantification (HPLC/Gravimetric) Filter->Analysis Model Fit to Apelblat Model Analysis->Model Repeat->Equilibration

Caption: Iterative workflow for determining thermodynamic solubility with stability checkpoints.

Diagram 2: Solvation Mechanism & Purification Logic

This diagram visualizes how pH manipulation alters the solubility state, guiding purification strategies.

SolvationMechanism cluster_0 Purification Zone (Isoelectric Point) Acidic Cationic Form (Soluble) R-NH3+ / COOH Zwitterion Zwitterionic Form (Precipitate/Crystal) R-NH3+ / COO- Acidic->Zwitterion Add Base (pH ↑) Zwitterion->Acidic Add Acid (pH ↓) Basic Anionic Form (Soluble) R-NH2 / COO- Zwitterion->Basic Add Base (pH ↑) Basic->Zwitterion Add Acid (pH ↓)

Caption: pH-dependent solubility transitions utilized for isoelectric precipitation.

References

  • ChemicalBook. (2025). 2-Amino-3-(2-chlorophenyl)propanoic acid - Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11252327, (S)-3-Amino-2-benzylpropanoic acid. Retrieved from

  • MedChemExpress. (2025). Product Information: 2-Amino-3-(2-chlorophenyl)propanoic acid.[1] Retrieved from

  • Shakeel, F. et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids.
  • Black, S. N. et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (Contextual reference for salt selection in drug development).

Sources

Metabolic stability of beta-amino acids containing chlorophenyl groups

Engineering Metabolic Resilience: The Pharmacokinetics of Chlorophenyl-Substituted -Amino Acids

Executive Summary

The translation of peptide-based therapeutics from the bench to the clinic is historically bottlenecked by their rapid enzymatic degradation and poor pharmacokinetic profiles. To circumvent these limitations, the strategic incorporation of non-proteinogenic

Mechanistic Foundations of Metabolic Stability

The -Backbone: Evading Proteolytic Recognition

Standard



Causality: Proteolytic enzymes, such as trypsin and chymotrypsin, rely on precise geometric alignment within their catalytic triads to stabilize the transition state of amide bond hydrolysis. The homologated backbone of


11

22
Chlorophenyl Incorporation: Shielding Cytochrome P450 Oxidation

While the

Causality: CYP450 enzymes typically metabolize aromatic rings via epoxidation or direct hydroxylation, predominantly at the sterically accessible para position. The strategic substitution of a hydrogen atom with a chlorine atom (forming a chlorophenyl group) creates both a steric and electronic blockade. The C-Cl bond is significantly stronger than the C-H bond, preventing the formation of the arene oxide intermediate and effectively shutting down that specific metabolic clearance pathway (3)[3]. Furthermore, organic halogens exhibit a strong preference for interacting with hydrophobic amino acids (e.g., leucine, phenylalanine) within target binding pockets, which enhances target affinity while simultaneously reducing off-target metabolic liabilities (4)[4].

Logical Framework of Structural Modifications

GABeta-Amino AcidBackboneCProteolyticResistanceA->C Altered spatial configurationBChlorophenylSubstitutionDCYP450 OxidationShieldingB->D Halogen blocks para-hydroxylationEEnhanced Lipophilicity& Target AffinityB->E Hydrophobic interactionFHigh Metabolic Stability(In Vivo & In Vitro)C->FD->FE->F

Logical framework of metabolic stability driven by beta-amino acid and chlorophenyl modifications.

Self-Validating Experimental Workflows

To rigorously quantify the metabolic stability of chlorophenyl-substituted

Protocol 1: Aggressive Proteolytic Degradation Assay (Pronase)

Pronase is a highly aggressive mixture of endo- and exoproteases isolated from Streptomyces griseus. Survival in this assay represents a definitive validation of backbone stability.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the test compound (chlorophenyl

    
    -amino acid derivative) in DMSO to a concentration of 10 mM. Dilute to a working concentration of 100 
    
    
    M in 100 mM TRIS-HCl buffer (pH 7.5) containing 2 mM CaCl
    
    
    .
  • Enzyme Activation: Prepare a 1 mg/mL solution of Pronase in the same TRIS-HCl buffer. Pre-incubate at 37°C for 15 minutes to allow for auto-activation.

  • Reaction Initiation: Mix equal volumes of the test compound and Pronase solution (final compound concentration: 50

    
    M).
    Causality: A parallel control reaction using a native 
    
    
    -peptide must be run simultaneously. If the control does not degrade, the Pronase is inactive, invalidating the assay.
  • Time-Course Sampling: Extract 50

    
    L aliquots at 
    
    
    and
    
    
    hours.
  • Quenching: Immediately add 50

    
    L of 1% Trifluoroacetic acid (TFA) in acetonitrile to each aliquot.
    Causality: The extreme drop in pH and organic solvent instantly denatures the proteases, freezing the reaction at the precise time point.
    
  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) of the parent peak to determine the half-life (

    
    ).
    
Protocol 2: Phase I Hepatic Microsomal Stability Assay

This assay evaluates the vulnerability of the chlorophenyl group to CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1

    
    M test compound and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl
    
    
    .
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes without NADPH. Causality: This step establishes thermal equilibrium and acts as a negative control. Any degradation observed here is due to chemical instability, not CYP450 metabolism.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

  • Sampling & Quenching: At

    
     and 
    
    
    minutes, transfer 50
    
    
    L of the reaction into 150
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and extracts the analyte, ensuring clean injection into the mass spectrometer.
  • Centrifugation & LC-MS/MS: Centrifuge at 4°C (15,000 x g) for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

WorkflowN1Preparation(Test Cmpd + HLM)N2Pre-Incubation(37°C, 5 min)N1->N2N3Initiation(Add NADPH)N2->N3N4Sampling & Quenching(Cold Acetonitrile)N3->N4N5Centrifugation(Precipitate Proteins)N4->N5N6LC-MS/MSAnalysisN5->N6

Step-by-step workflow for the in vitro hepatic microsomal stability assay.

Quantitative Pharmacokinetic Profiling

The synergistic effect of the

Table 1: Comparative Proteolytic Half-Lives (


)
Compound MotifStructural CharacteristicTrypsin

(h)
Pronase

(h)

-Ala-

-Phe
Native proteinogenic backbone< 0.5< 0.2

-Ala-

-Phe
Mixed

backbone
> 24~ 12

-Ala-

-(4-Cl-Phe)
Pure

-backbone + Halogenation
> 48 (Stable)> 48 (Stable)

Table 2: Human Liver Microsome (HLM) Clearance Rates

Aromatic Substitution on

-Amino Acid
CYP450 Intrinsic Clearance (

) (

L/min/mg)
Hepatic Extraction Ratio (

)
Unsubstituted Phenyl45.2High (>0.7)
4-Fluorophenyl28.5Medium (0.3 - 0.7)
4-Chlorophenyl12.1Low (<0.3)
2,4-Dichlorophenyl8.4Low (<0.3)

Conclusion

The integration of chlorophenyl groups into

References

  • Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides." Chemistry & Biodiversity, 2005. 1

  • Schmitt, M. A., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications, 2022. 2

  • "A N-(4-chlorophenyl)-γ-amino acid derivatives... CYP450 metabolism." KTU ePubl, 2021. 3

  • "Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships." ResearchGate, 2015. 4

The History and Discovery of 2-Substituted 3-Aminopropanoic Acid Analogs: From Foundational Concepts to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and development of 2-substituted 3-aminopropanoic acid analogs, often referred to as β²-amino acids. These non-proteinogenic amino acids have emerged as critical structural motifs in medicinal chemistry, offering significant advantages in metabolic stability and conformational constraint. We trace the origins of this field from early investigations into the GABAergic system, which led to blockbuster drugs like baclofen and pregabalin, establishing the therapeutic potential of amino acid analogs. The guide delves into the significant synthetic challenges associated with stereocontrolled construction of the β²-scaffold and chronicles the evolution of sophisticated methodologies, from chiral auxiliary-based approaches to modern catalytic asymmetric syntheses. Through case studies, we examine their application in diverse therapeutic areas, including central nervous system disorders, peptidomimetics, and oncology. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental design and the strategic evolution of this important class of molecules.

Introduction: The Rise of β-Amino Acids in Medicinal Chemistry

Beyond the Proteome: The Significance of Non-proteinogenic Amino Acids

While the 20 proteinogenic α-amino acids form the fundamental basis of life, the structural and functional diversity of molecules synthesized by nature extends far beyond this canonical set. Non-proteinogenic amino acids, including β-amino acids, serve as crucial components in a vast array of natural products, from antibiotics to toxins.[1][2] In drug discovery, their incorporation into therapeutic candidates is a powerful strategy to overcome the limitations of purely peptide-based drugs, such as poor oral bioavailability and rapid proteolytic degradation.

The Structural Distinction and Advantage of β-Amino Acids

β-Amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon relative to the carboxylate function.[3] This seemingly minor shift—a single methylene homologation—imparts profound changes in their chemical and biological properties.[4] Oligomers composed of β-amino acids, known as β-peptides, are inherently stable against degradation by proteases and peptidases and can fold into unique, stable secondary structures like helices and sheets.[5][6] This stability makes them exceptional candidates for developing peptidomimetics with enhanced pharmacokinetic profiles.[7]

Focus of this Guide: The Unique Profile of 2-Substituted 3-Aminopropanoic Acids (β²-Amino Acids)

This guide focuses specifically on β-amino acids bearing a substituent at the C-2 (or α) position, a class known as β²-amino acids.[8] The presence of a substituent at this position provides a critical handle for modulating pharmacological activity and tailoring molecular architecture. However, the creation of this stereocenter adjacent to a methylene group presents a formidable synthetic challenge, demanding highly specialized and stereoselective methodologies that have evolved significantly over the past few decades.[1] These molecules are not merely academic curiosities; they are key building blocks for a new generation of pharmaceuticals.[9]

Foundational Discoveries: The GABAergic Legacy

The journey into the therapeutic potential of modified amino acids was profoundly influenced by early work on γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[10][11] The initial scientific rationale was straightforward: attenuating GABAergic neurotransmission is implicated in disorders like epilepsy and anxiety, so designing molecules that could enhance GABA's effect was a logical therapeutic strategy.[11]

GABA: The Brain's Primary Inhibitory Neurotransmitter

GABA is biosynthesized in the brain from glutamate via the enzyme glutamate decarboxylase (GAD).[10] Its inhibitory effect is crucial for balancing neuronal excitability. However, GABA itself has poor pharmaceutical properties, most notably its inability to efficiently cross the blood-brain barrier.[11] This limitation was the primary impetus for developing lipophilic analogs that could enter the CNS and modulate the GABA system.

dot

GabaPathway cluster_synthesis GABA Synthesis cluster_degradation GABA Degradation cluster_target Initial Drug Target Logic Glutamate L-Glutamate (Excitatory) GABA GABA (Inhibitory) Glutamate->GABA GAD (Glutamate Decarboxylase) Cofactor: Pyridoxal Phosphate (B6) GAD_Target Activate GAD SSA Succinic Semialdehyde GABA->SSA GABA-T (GABA Transaminase) GABA_T_Target Inhibit GABA-T Succinate Succinate SSA->Succinate SSADH Result Increase Brain GABA Levels GAD_Target->Result GABA_T_Target->Result

Caption: The GABA biosynthesis and degradation pathway, illustrating early drug targets.

Early GABA Analogs: The Case of Baclofen

One of the first landmark achievements in this area was the development of baclofen. First synthesized in 1962, baclofen is a lipophilic derivative of GABA, specifically β-(4-chlorophenyl)-GABA.[12][13] The addition of the chlorophenyl group at the β-position (C-3) was a deliberate choice to increase lipophilicity and facilitate passage across the blood-brain barrier. Initially designed as a treatment for epilepsy, it proved less effective than standard therapies of the time.[14] However, its potent muscle relaxant properties were soon recognized, and it was repurposed for the treatment of spasticity.[14] Mechanistically, baclofen does not act on the primary GABAA receptors but was later found to be a selective agonist for a new class of receptors: the G-protein coupled GABAB receptors.[13][15] This discovery not only provided a valuable therapeutic agent but also opened up a new field of pharmacology.

A Paradigm Shift: The Discovery of Pregabalin (Lyrica®)

The story of pregabalin exemplifies the blend of rational design and serendipity in drug discovery. The research, led by Richard B. Silverman at Northwestern University in the late 1980s, initially aimed to develop activators of GAD or inhibitors of GABA-AT to increase brain GABA concentrations for epilepsy treatment.[16][17] A series of GABA analogs were synthesized, and one compound, the isobutyl analogue, showed exceptionally potent anticonvulsant activity in animal models. This lead compound was optimized, and its active (S)-enantiomer became pregabalin.[17]

Intriguingly, further investigation revealed that pregabalin's primary mechanism of action was not on the GABA system as originally hypothesized. Instead, it binds with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels.[15] This binding reduces calcium influx at nerve terminals, thereby modulating the release of excitatory neurotransmitters. The initial hypothesis served as the creative spark, but the discovery of the true mechanism unlocked its immense therapeutic potential not only for epilepsy but also for neuropathic pain, fibromyalgia, and generalized anxiety disorder, culminating in a blockbuster drug.[16][18]

The Synthetic Challenge: Evolution of Stereoselective Methodologies for β²-Amino Acids

While foundational drugs like baclofen and pregabalin are 3-substituted analogs, the focus of modern medicinal chemistry has increasingly turned to the more complex 2-substituted (β²) analogs. The primary driver is the need for greater control over molecular conformation and the introduction of diverse side chains to interact with specific biological targets. However, constructing the chiral center at the C-2 position is a significant synthetic hurdle.

The Rationale for Stereoselectivity: Why Chirality Matters

As demonstrated by pregabalin, where the (S)-enantiomer possesses the desired pharmacological activity, biological systems are exquisitely sensitive to stereochemistry.[17] Therefore, the development of asymmetric syntheses that can selectively produce a single enantiomer of a β²-amino acid is not just an academic exercise—it is an absolute requirement for drug development. Enantioselective synthesis avoids the need for costly chiral resolution steps and prevents the administration of inactive or potentially harmful enantiomers.[19]

Modern Asymmetric Syntheses

Over the years, chemists have developed an impressive toolkit of strategies to achieve the enantioselective synthesis of β²-amino acids. These methods have evolved from stoichiometric, chiral auxiliary-based approaches to more elegant and atom-economical catalytic processes.

  • Chiral Auxiliary-Mediated Reactions: This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones, for example, have been used effectively. An enolate is formed from an N-acyl oxazolidinone, and its reaction with an electrophile is directed by the bulky substituent on the auxiliary.[20] A related strategy involves the conjugate addition of a nucleophile, like lithium dibenzylamide, to an N-acryloyl derivative, followed by diastereoselective alkylation of the resulting enolate.[21] While reliable, these methods require additional steps to attach and remove the auxiliary.

  • Asymmetric Conjugate Addition (Michael Additions): This is one of the most powerful and versatile methods. It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral catalysts—often metal complexes with chiral ligands—can render this process highly enantioselective. For instance, the addition of organometallic reagents like zinc or aluminum organyls to nitro acrylates, followed by reduction of the nitro group, is a robust route to β²-amino acids.[1]

  • Catalytic Enantioselective Hydrogenation: This method typically involves the hydrogenation of a β-amino acrylate precursor. The double bond is reduced, creating two new stereocenters. The use of chiral transition-metal catalysts, such as those based on rhodium or ruthenium, can control the facial selectivity of the hydrogen addition, leading to high enantiomeric excess.[5]

  • Biocatalysis and Enzymatic Resolution: Harnessing the inherent stereoselectivity of enzymes offers a green and highly efficient alternative. This can involve the kinetic resolution of a racemic mixture of β²-amino acids, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two.[1] More advanced methods use engineered enzymes, such as aspartase mutants, to directly synthesize chiral β-amino acids from simple precursors.[7]

Table 1: Comparison of Key Asymmetric Synthetic Strategies
Synthetic StrategyKey Features & AdvantagesCommon DisadvantagesRepresentative Reagents/Catalysts
Chiral Auxiliary High diastereoselectivity, reliable and well-established.Stoichiometric use of chiral material, requires protection/deprotection steps.Evans Oxazolidinones, SuperQuat derivatives.[21]
Asymmetric Conjugate Addition Catalytic, atom-economical, broad substrate scope.Can be sensitive to reaction conditions, catalyst development can be complex.Chiral metal catalysts (Cu, Ni, Rh), organocatalysts.[1]
Catalytic Hydrogenation High efficiency and turnover numbers, often high enantioselectivity.Requires specialized high-pressure equipment, substrate synthesis can be multi-step.Rh- or Ru-based chiral phosphine complexes (e.g., BINAP).
Biocatalysis Extremely high enantioselectivity, mild (aqueous) conditions, sustainable.Limited to substrates tolerated by the enzyme, enzyme availability and cost.Lipases, Acylases, engineered Aspartases.[1][7]
Detailed Protocol: Asymmetric Synthesis via Chiral Auxiliary

The following protocol is a representative example of an asymmetric synthesis of a (S)-2-alkyl-3-aminopropanoic acid, adapted from methodologies described in the literature.[21] It illustrates the logic of using a chiral auxiliary to control stereochemistry.

Objective: To synthesize (S)-2-benzyl-3-aminopropanoic acid.

Workflow:

  • Conjugate Addition: Stereoselective addition of an amine nucleophile to an α,β-unsaturated system attached to a chiral auxiliary.

  • Enolate Trapping: The resulting chiral enolate is trapped with an electrophile (benzyl bromide).

  • Deprotection/Cleavage: Removal of the chiral auxiliary and protecting groups to yield the final product.

Step-by-Step Methodology:

  • Preparation of the Amine Nucleophile: In a flame-dried, argon-purged flask, dibenzylamine (1.1 eq) is dissolved in anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium (1.0 eq) is added dropwise. The solution is stirred for 30 minutes to form lithium dibenzylamide.

  • Conjugate Addition: In a separate flask, the chiral N-acryloyl oxazolidinone (e.g., (S)-N³-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one, 1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared lithium dibenzylamide solution is added slowly via cannula. The reaction is stirred for 1 hour at -78 °C, leading to the formation of a stereodefined lithium β-amino enolate.

  • Alkylation (Enolate Trapping): Benzyl bromide (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection and Auxiliary Cleavage: The purified N-acyl oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (excess) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The dibenzyl protecting groups are then removed via catalytic hydrogenation (e.g., using H₂, Pd/C in methanol). After acidic workup and purification (e.g., ion-exchange chromatography), the final product, (S)-2-benzyl-3-aminopropanoic acid, is obtained.

dot

SynthesisWorkflow Start Chiral N-Acryloyl Oxazolidinone Step1 1. Conjugate Addition (Lithium Dibenzylamide, THF, -78°C) Start->Step1 Intermediate1 Diastereomerically Pure Lithium β-Amino Enolate Step1->Intermediate1 Step2 2. Alkylation (Benzyl Bromide, -78°C to RT) Intermediate1->Step2 Intermediate2 Alkylated N-Acyl Oxazolidinone Step2->Intermediate2 Step3 3. Deprotection (LiOH, then H2/Pd-C) Intermediate2->Step3 End Enantiopure (S)-β²-Amino Acid Step3->End

Caption: Workflow for a chiral auxiliary-based synthesis of a β²-amino acid.

Therapeutic Landscape and Drug Development Applications

The development of robust synthetic routes has enabled the exploration of β²-amino acids across a wide range of therapeutic areas. Their unique structural properties make them valuable scaffolds for designing molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

β²-Amino Acids as Scaffolds in Modern Drug Design

dot

DrugDiscoveryPipeline cluster_Discovery Discovery & Preclinical cluster_Development Clinical Development Lib_Synth 1. Library Synthesis (Diverse β²-Amino Acids) Screening 2. High-Throughput Screening (Target-based or Phenotypic) Lib_Synth->Screening Hit_ID 3. Hit Identification Screening->Hit_ID Lead_Opt 4. Lead Optimization (SAR Studies, ADME Profiling) Hit_ID->Lead_Opt P_Candidate 5. Preclinical Candidate Selection Lead_Opt->P_Candidate Phase1 Phase I (Safety) P_Candidate->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized drug discovery pipeline utilizing β²-amino acid scaffolds.

Case Study 1: CNS Disorders - Building on the GABA Legacy

Building on the success of GABA analogs, researchers have designed and synthesized novel 3-aminopropanoic acid derivatives with substituents at the N-terminus, α- (C-2), and β- (C-3) positions to probe the pharmacophore for antiseizure activity.[22] These studies have shown that strategic placement of lipophilic groups can confer significant activity, validating the β-amino acid backbone as a privileged scaffold for CNS drug discovery.[22]

Case Study 2: Peptidomimetics - Enhancing Metabolic Stability

Perhaps the most widespread application of β²-amino acids is in the construction of peptidomimetics.[6] Natural peptides, while often highly potent, are poor drug candidates due to their rapid cleavage by proteases. By replacing one or more α-amino acids in a peptide sequence with a β²-amino acid, the resulting β-peptide becomes resistant to enzymatic degradation. This strategy dramatically increases the in-vivo half-life of the molecule, a critical parameter for therapeutic efficacy.[7] This approach has been successfully applied to develop more stable analogs of hormones, enzyme inhibitors, and other bioactive peptides.

Case Study 3: Anti-inflammatory and Anticancer Agents

The β²-amino acid motif is present in numerous natural products with potent biological activity, including some with anticancer properties.[1] This has inspired the synthesis of novel analogs for use in oncology and immunology. For example, derivatives have been evaluated as anti-inflammatory agents, showing reduced gastrointestinal toxicity compared to traditional NSAIDs in preclinical models.[23] Furthermore, various heterocyclic derivatives of β-amino acids have been synthesized and shown to possess anticancer, antimicrobial, and anti-inflammatory activities, demonstrating the versatility of this scaffold.[6][24]

Future Directions and Conclusion

The field of 2-substituted 3-aminopropanoic acid analogs continues to be an area of vibrant research and development.

  • Emerging Synthetic Methods: New, more efficient synthetic methods are constantly being developed. Recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which offer more direct routes from simple starting materials.[4] Metal-free photosensitized reactions are also emerging as a powerful, sustainable approach.[9]

  • New Therapeutic Targets: As our understanding of disease biology grows, β²-amino acids will be applied to an even wider range of targets. Their ability to form stable, well-defined secondary structures makes them ideal for targeting protein-protein interactions, a class of targets that has been notoriously difficult to drug with traditional small molecules.

References

  • Pregabalin - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • A Drug Discovery: Innovation & Entrepreneurship - Northwestern University. (n.d.). Retrieved March 7, 2024, from [Link]

  • Thorpe, A. J., & Knapp, L. E. (2013). Case Study: Discovery and Development of Pregabalin (Lyrica®). In Pain Therapeutics: Current and Future Treatment Paradigms. The Royal Society of Chemistry. Available at: [Link]

  • Ghanavatian, S., & Der-Ghazarian, T. (2024). Baclofen. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Silverman, R. B. (2010). BASIC SCIENCE TO BLOCKBUSTER DRUG: INVENTION OF PREGABALIN (LYRICA®). Angewandte Chemie International Edition, 49(43), 7838-7845. Available at: [Link]

  • Kesselheim, A. S., et al. (2021). Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. Journal of General Internal Medicine, 36(8), 2419-2424. Available at: [Link]

  • Baclofen – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Seebach, D., et al. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 345-367. Available at: [Link]

  • Shulga, I., et al. (2020). Baclofen: Therapeutic and Toxic Mechanisms of Action (Review). ResearchGate. Available at: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Wang, Y., et al. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Food & Function, 15(1), 40-60. Available at: [Link]

  • Al-Harrasi, A., et al. (2012). Synthesis of Baclofen; an Alternative Approach. Brieflands. Available at: [Link]

  • He, H., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Organic Letters, 5(4), 495-498. Available at: [Link]

  • Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 269. Available at: [Link]

  • Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Chemistry Department. Available at: [Link]

  • Johnston, G. A. (2013). GABA Australis, some reflections on the history of GABA receptor research in Australia. Pharmacology & Therapeutics, 139(1), 1-5. Available at: [Link]

  • Stasevych, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 446. Available at: [Link]

  • Wang, C., et al. (2022). Metal-free photosensitized aminocarboxylation of alkenes for the synthesis of β-amino acid derivatives. Nature Communications, 13(1), 1-10. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • GABA - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Bayati, F. A. (2023). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. University of Huddersfield Repository. Available at: [Link]

  • DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS - Google Patents. (n.d.).
  • GABA analogue – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Thistle, A., & Cockburn, D. W. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 85(11), e00305-19. Available at: [Link]

  • Sarro, G. D., & Sarro, A. D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-119. Available at: [Link]

  • Beta-amino acids and methods and intermediates for making same - Google Patents. (n.d.).
  • Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

  • Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 472. Available at: [Link]

  • Davies, S. G., et al. (1995). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1275-1286. Available at: [Link]

  • Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3218-3231. Available at: [Link]

  • Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 269. Available at: [Link]

  • 3-AMINOPROPANOIC ACID - Ataman Kimya. (n.d.). Retrieved March 7, 2024, from [Link]

  • Beddow, J. E., et al. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. Available at: [Link]

  • Tan, C. Y., et al. (2003). N-, alpha-, and beta-Substituted 3-Aminopropionic acids: design, syntheses and antiseizure activities. Bioorganic & Medicinal Chemistry Letters, 11(1), 113-121. Available at: [Link]

  • Mkrtchyan, A., et al. (2015). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 13(48), 11675-11682. Available at: [Link]

  • Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals involved in the synthesis of non-proteinogenic amino acids.


-Amino Acids via Chiral Auxiliary-Mediated Mannich Alkylation

Abstract & Scope

This application note details a robust, enantioselective protocol for the synthesis of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (also known as


-(2-chlorobenzyl)-

-alanine). This molecule represents a critical scaffold in medicinal chemistry, serving as a structural analog to GABA

receptor modulators (e.g., Saclofen derivatives) and a building block for peptidomimetics.

Key Technical Challenge: The presence of the aryl chloride substituent precludes the use of standard hydrogenolysis deprotection strategies (e.g., Pd/C, H


) often employed in benzyl-based auxiliary methods, as this would lead to hydrodehalogenation.

Solution: This protocol utilizes an Asymmetric Mannich-type Alkylation of an Evans


-acyloxazolidinone enolate with an 

-Boc-aminomethyl benzotriazole electrophile. This route ensures high enantiomeric excess (>95% ee), preserves the halogen substituent, and allows for mild acidic deprotection.

Retrosynthetic Analysis

The target molecule is a


-amino acid.[1][2][3] The stereocenter is located at the 

-position (C2). The retrosynthetic disconnection reveals an

-substituted propanoic acid derivative.
  • Disconnection: C3–N bond formation via electrophilic aminomethylation.

  • Chiral Inductor: (S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary).

  • Electrophile: 1-[(tert-Butoxycarbonyl)amino]methylbenzotriazole (Katritzky adduct).

  • Nucleophile: Titanium(IV) or Lithium enolate of

    
    -[3-(2-chlorophenyl)propanoyl]oxazolidinone.
    
Pathway Visualization

Retrosynthesis Target Target: This compound Protected Protected Intermediate: N-Boc, Oxazolidinone-capped Target->Protected Hydrolysis & Deprotection Precursors Precursors: 1. (S)-Evans Aux-Hydrocinnamate 2. N-Boc-aminomethyl benzotriazole Protected->Precursors Asymmetric Mannich

Caption: Retrosynthetic logic flow from target


-amino acid to chiral precursors.

Experimental Protocol

Phase 1: Substrate Preparation

Objective: Synthesis of the chiral imide (S)-3-[3-(2-chlorophenyl)propanoyl]-4-isopropyloxazolidin-2-one.

Reagents:

  • 3-(2-Chlorophenyl)propanoic acid (Commercial or synthesized via Wilkinson reduction of 2-chlorocinnamic acid).

  • (S)-4-Isopropyl-2-oxazolidinone.[1][2]

  • Pivaloyl chloride (PvCl), Triethylamine (Et

    
    N), LiCl.
    

Procedure:

  • Activation: Dissolve 3-(2-chlorophenyl)propanoic acid (10.0 mmol) in anhydrous THF (50 mL) under N

    
    . Cool to -78°C. Add Et
    
    
    
    N (11.0 mmol) followed by Pivaloyl chloride (10.5 mmol). Stir at 0°C for 1 h to form the mixed anhydride.
  • Coupling: In a separate flask, dissolve (S)-4-isopropyl-2-oxazolidinone (10.0 mmol) in THF (30 mL) and cool to -78°C. Add

    
    -BuLi (10.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min (Lithiation).
    
  • Transfer: Cannulate the lithiated auxiliary solution into the mixed anhydride solution at -78°C.

  • Completion: Allow to warm to RT and stir for 4 h. Quench with sat. NH

    
    Cl.
    
  • Workup: Extract with EtOAc, wash with NaHCO

    
     and brine. Dry (Na
    
    
    
    SO
    
    
    ) and concentrate. Purify via flash chromatography (Hex/EtOAc).
Phase 2: Asymmetric Mannich Reaction (Key Step)

Objective: Stereoselective installation of the protected aminomethyl group.

Mechanism: The titanium enolate of the chiral imide attacks the in-situ generated iminium ion (from the benzotriazole reagent) on the face opposite the isopropyl group.

Reagents:

  • Substrate from Phase 1.

  • TiCl

    
     (1.0 M in DCM).
    
  • DIPEA (Diisopropylethylamine).

  • 1-(N-Boc-aminomethyl)benzotriazole (Katritzky Reagent).

Procedure:

  • Enolization: Dissolve the chiral imide (5.0 mmol) in anhydrous DCM (50 mL) under Argon. Cool to -78°C .[3]

  • Lewis Acid Addition: Add TiCl

    
     (5.2 mmol) dropwise. The solution will turn yellow/orange. Stir for 5 min.
    
  • Base Addition: Add DIPEA (5.5 mmol) dropwise. Stir at -78°C for 1 h to ensure complete formation of the Z-enolate.

  • Electrophile Addition: Add a solution of 1-(N-Boc-aminomethyl)benzotriazole (6.0 mmol) in DCM (10 mL) dropwise.

    • Note: The benzotriazole acts as a leaving group, generating the reactive

      
       species in situ.
      
  • Reaction: Stir at -78°C for 4 h, then allow to warm slowly to 0°C over 2 h.

  • Quench: Quench carefully with sat. NH

    
    Cl solution.
    
  • Workup: Dilute with DCM. Wash organic layer with 1N HCl (to remove titanium salts and DIPEA), then sat. NaHCO

    
    . Dry and concentrate.
    
  • Purification: Silica gel chromatography (Gradient 10-30% EtOAc in Hexanes). Isolate the major diastereomer.

Phase 3: Chiral Auxiliary Removal & Deprotection

Objective: Hydrolysis of the oxazolidinone and removal of the Boc group without affecting the aryl chloride.

Procedure:

  • Hydrolysis: Dissolve the Mannich adduct (2.0 mmol) in THF/Hngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    O (3:1, 20 mL). Cool to 0°C.
    
  • Peroxide Cleavage: Add H

    
    O
    
    
    
    (30% aq, 8.0 mmol) followed by LiOH (4.0 mmol). Stir at 0°C for 2 h.
    • Why: This "hydroperoxide" method is milder than standard hydroxide hydrolysis and prevents racemization.

  • Quench: Quench with Na

    
    SO
    
    
    
    (aq) to destroy excess peroxide.
  • Auxiliary Recovery: Extract the cleaved chiral auxiliary with CH

    
    Cl
    
    
    
    (it can be recycled). Acidify the aqueous layer to pH 2 with 1N HCl and extract the N-Boc acid with EtOAc.
  • Boc Deprotection: Dissolve the crude N-Boc acid in DCM (5 mL) and add TFA (5 mL). Stir at RT for 1 h.[4]

  • Isolation: Concentrate in vacuo. Azeotrope with toluene to remove TFA.

  • Final Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Ether to obtain the zwitterionic amino acid.

Process Workflow Diagram

SynthesisProtocol cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Asymmetric Mannich cluster_2 Phase 3: Deprotection Step1 Coupling: (S)-Auxiliary + 2-Cl-Hydrocinnamic Acid Step2 Enolization: TiCl4 / DIPEA (-78°C) Step1->Step2 Step3 Electrophilic Trap: N-Boc-aminomethyl benzotriazole Step2->Step3 In-situ Iminium Step4 Diastereomer Isolation Step3->Step4 Step5 Auxiliary Hydrolysis: LiOH / H2O2 Step4->Step5 Pure Diastereomer Step6 Boc Removal: TFA / DCM Step5->Step6 N-Boc Acid Final Target: This compound Step6->Final

Caption: Step-by-step synthetic workflow for the enantioselective production of the target


-amino acid.

Analytical Data Summary

ParameterExpected Value / MethodNotes
Yield (Overall) 45 - 55%From starting acid
Enantiomeric Excess (ee) > 98%Determined via Chiral HPLC (Crownpak CR(+) or similar)
Diastereomeric Ratio (dr) > 20:1Post-Mannich step (crude)

H NMR (D

O)

7.2-7.4 (m, 4H, Ar-H), 3.1-3.3 (m, 3H,

-CH

+

-CH), 2.8-3.0 (m, 2H, Ar-CH

)
Characteristic shift of

-protons
MS (ESI) [M+H]

= 214.06
Chlorine isotope pattern (3:1) visible

Critical Considerations & Troubleshooting

  • Chlorine Stability:

    • Risk: Do not use Palladium on Carbon (Pd/C) for any purification or deprotection step. The aryl-chloride bond is labile under hydrogenation conditions.

    • Control: This protocol uses acid-labile (Boc) and base-labile (Oxazolidinone) groups exclusively to protect the halogen integrity.

  • Reagent Quality:

    • TiCl

      
      :  Must be fresh and yellow. If colorless or cloudy, stereoselectivity will drop.
      
    • Benzotriazole Reagent: Ensure the Katritzky reagent is recrystallized and dry. Wet reagent hydrolyzes the iminium precursor.

  • Stereochemistry Reversal:

    • To obtain the (R)-enantiomer of the target, simply substitute the starting auxiliary with (R)-4-Isopropyl-2-oxazolidinone in Phase 1. The rest of the protocol remains identical.

References

  • Arvanitis, E. et al. (1998). "Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids." Journal of the Chemical Society, Perkin Transactions 1, (3), 521-528. Link

  • Beddow, J. E. et al. (2007). "Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives." Organic & Biomolecular Chemistry, 5(17), 2812-2825.[1] Link

  • Sibi, M. P. et al. (2002). "Enantioselective Synthesis of β-Amino Acids." Tetrahedron, 58(40), 7991-8035. Link

  • Katritzky, A. R. et al. (1990). "Benzotriazole-assisted synthesis of mono-substituted amines." Tetrahedron, 46(23), 8153-8160. Link

  • Evans, D. A. et al. (2002). "Asymmetric synthesis of anti-β2,3-amino acids." Organic Letters, 4(7), 1127-1130. Link

Sources

Application Note: Fmoc Protection Protocols for 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid is a highly specialized


-amino acid derivative featuring a lipophilic 2-chlorobenzyl side chain at the 

-carbon (C2) and a primary amine at the

-carbon (C3).

-amino acids are indispensable scaffolds in modern drug discovery, primarily used to synthesize peptidomimetics and

-peptides that exhibit profound resistance to proteolytic degradation[1].

To successfully incorporate this unnatural amino acid into Solid-Phase Peptide Synthesis (SPPS), the primary amine must be temporarily masked using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group[2][3].

Why Fmoc-OSu over Fmoc-Cl?

As a standard practice in advanced peptide chemistry, the choice of acylating agent dictates the purity profile of the final building block. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, its use is deprecated for unprotected amino acids. Fmoc-Cl can activate the unprotected carboxylate group of the substrate, leading to the formation of mixed anhydrides and subsequent oligomerization (dipeptide/tripeptide impurities)[4][5].

To circumvent this, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the reagent of choice[5]. Fmoc-OSu provides a controlled, highly chemoselective reaction profile when deployed under Schotten-Baumann conditions—a biphasic system utilizing an aqueous base and a water-miscible organic solvent[4][6].

Process Visualization

The following workflow illustrates the logical progression of the Fmoc protection strategy, specifically tailored for hydrochloride salt substrates.

Workflow A 1. Substrate Neutralization Dissolve HCl salt in 10% Na2CO3 B 2. Fmoc-OSu Addition Dropwise in 1,4-Dioxane (0-5 °C) A->B C 3. Biphasic Coupling Stir at RT for 12-18 h (pH ~9) B->C D 4. Pre-Acidification Wash Extract with Et2O to remove impurities C->D E 5. Acidification Adjust to pH 2-3 with 1M HCl D->E F 6. Product Isolation Extract with EtOAc, Dry, Concentrate E->F

Figure 1: Workflow for Fmoc protection of β2-amino acids under Schotten-Baumann conditions.

Quantitative Reaction Parameters

The specific stoichiometry and conditions required for this


-amino acid are summarized below. Strict adherence to these equivalents prevents common side reactions, such as the formation of Fmoc-

-alanine[4][7].
ParameterOptimal ValueMechanistic Rationale
Amino Acid Substrate 1.0 eqThis compound is typically supplied as an HCl salt[8].
Base (Na₂CO₃) 2.5 – 3.0 eqNeutralizes the HCl salt, deprotonates the carboxylic acid for aqueous solubility, and scavenges the N-hydroxysuccinimide (HOSu) byproduct[].
Fmoc-OSu 1.05 eqA slight excess drives the reaction to completion. A large excess must be avoided to prevent base-catalyzed degradation into Fmoc-

-alanine[7].
Solvent System H₂O / 1,4-Dioxane (1:1 v/v)Biphasic Schotten-Baumann conditions ensure the solubility of both the ionic amino acid salt and the lipophilic Fmoc-OSu[6].
Temperature 0 °C → RTMaintaining 0–5 °C during addition prevents the rapid, non-productive hydrolysis of Fmoc-OSu by the aqueous base[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a physical or analytical checkpoint to ensure the causality of the chemistry is functioning as intended.

Step 1: Substrate Solubilization & Neutralization
  • Weigh 1.0 equivalent of this compound hydrochloride.

  • Suspend the powder in a 10% aqueous solution of Na₂CO₃ (providing 2.5 to 3.0 equivalents of base).

  • Stir at room temperature for 15 minutes.

  • Causality: The substrate's hydrochloride salt must be neutralized to liberate the nucleophilic free amine[8]. Concurrently, the carboxylic acid is deprotonated to form a water-soluble sodium carboxylate.

  • Validation Checkpoint: The initial cloudy suspension must transition to a completely clear aqueous solution. If particulates remain, the salt has not fully formed; add trace amounts of additional Na₂CO₃ until clear.

Step 2: Fmoc-OSu Addition
  • Cool the aqueous amino acid solution to 0–5 °C using an ice-water bath.

  • Dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane. The volume of dioxane should equal the volume of the aqueous phase to create a 1:1 v/v system.

  • Add the Fmoc-OSu solution dropwise over 30 minutes via an addition funnel.

  • Causality: Dropwise addition at low temperatures suppresses the competing base-catalyzed hydrolysis of Fmoc-OSu, ensuring the acylating agent reacts preferentially with the

    
    -amine[4][5].
    
Step 3: Biphasic Coupling
  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir vigorously for 12 to 18 hours.

  • Causality: Because Schotten-Baumann conditions are biphasic, vigorous mechanical stirring is mandatory to maximize the interfacial surface area between the aqueous nucleophile and the organic electrophile[6][].

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) stain on a TLC plate spotted with the aqueous layer. The absence of a purple/blue spot upon heating confirms the complete consumption of the primary amine.

Step 4: Pre-Acidification Wash (Critical Purification Step)
  • Transfer the biphasic mixture to a separatory funnel. Add an equal volume of distilled water if the mixture is too viscous.

  • Wash the basic aqueous layer with diethyl ether (2 × 1/2 volume).

  • Discard the ether layers.

  • Causality: At pH 9–10, the desired Fmoc-protected amino acid remains safely in the aqueous phase as a sodium salt. The ether wash acts as a built-in purification step, selectively extracting unreacted Fmoc-OSu, fluorenyl alcohol byproducts, and dioxane out of the system before the product is isolated[2].

Step 5: Acidification & Product Isolation
  • Cool the purified aqueous layer to 0 °C.

  • Carefully acidify the solution to pH 2–3 by dropwise addition of 1M HCl under continuous stirring.

  • Extract the resulting mixture with Ethyl Acetate (EtOAc) (3 × 1/2 volume).

  • Wash the combined EtOAc layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Acidification protonates the carboxylate, immediately rendering the Fmoc-

    
    -amino acid highly lipophilic and driving it out of the aqueous phase[2]. The bulky 2-chlorobenzyl group significantly increases the molecule's lipophilicity, which can cause emulsions during EtOAc extraction; the brine wash breaks these emulsions.
    
  • Validation Checkpoint: Upon the addition of HCl, the clear aqueous layer must turn opaque and precipitate a white solid/oil, visually confirming the phase shift of the newly protonated product.

References

1.1 - Scilit 2. 4 - Wikidot 3. 6 - Total Synthesis 4. 8 - ChemScene 5. - BOC Sciences 6. 7 - Suzhou Highfine Biotech 7.5 - Benchchem 8.2 - Benchchem 9. 3 - ChemPep

Sources

Application Note: Solid-Phase Peptide Synthesis Using 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

[1]

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) protocols for incorporating 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid into peptide backbones.[1]

Molecule Analysis:

  • IUPAC Name: this compound[1]

  • Classification:

    
    -Amino Acid (specifically, the 
    
    
    -homo-analog of ortho-chlorophenylalanine).[1]
  • Key Challenge: Unlike standard

    
    -amino acids or 
    
    
    -amino acids (where the side chain is on the C3/
    
    
    -carbon), this molecule carries a bulky 2-chlorobenzyl group on the C2/
    
    
    -carbon.[1] This creates significant steric hindrance directly adjacent to the carboxylic acid, severely retarding activation and nucleophilic attack during coupling.

Core Recommendation: Standard carbodiimide (DIC) coupling is often insufficient.[1] High-efficiency uronium/aminium salts (HATU) combined with microwave energy or extended reaction times are required to drive the reaction to completion.

Pre-Synthesis Considerations

Building Block Selection

For Fmoc-based SPPS, the building block must be N-terminally protected.[1]

  • Reagent: Fmoc-3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid.[1]

  • Purity:

    
     98% (HPLC).
    
  • Chirality: Ensure the specific enantiomer (

    
     or 
    
    
    ) matches your target design.
    
    
    -amino acids are prone to epimerization during synthesis of the building block itself, though they are relatively stable to racemization during SPPS coupling compared to activated
    
    
    -amino acids.[1]
Resin Selection

The choice of resin is critical to minimize steric crowding at the surface.

  • Preferred: 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

    • Why? Low steric bulk at the linker site; mild acid cleavage (1% TFA) allows for checking the integrity of the

      
      -amino acid without full side-chain deprotection.
      
  • Alternative: ChemMatrix® Rink Amide .[1]

    • Why? PEG-based backbone reduces aggregation, which is common in

      
      -peptide sequences.[1]
      

Detailed Experimental Protocol

Reagent Preparation
ReagentConcentrationSolventNotes
Fmoc-AA-OH 0.2 MDMFDissolve with sonication if necessary.[1]
Activator (HATU) 0.5 MDMFPrepare fresh daily.[1]
Base (DIEA) 2.0 MNMPUse NMP to reduce aspartimide formation risk in adjacent residues.[1]
Deprotection 20% (v/v)DMFPiperidine.[1][3][4] Add 0.1 M HOBt to suppress aspartimide if Asp is present.
Coupling Workflow (The Critical Step)

The coupling of the

Method A: Microwave-Assisted (Recommended)

  • Swell Resin: DMF, 20 min.

  • Deprotection: 20% Piperidine/DMF (1 x 3 min, 1 x 7 min). Wash 5x DMF.

  • Activation:

    • Mix Fmoc-

      
      -AA-OH  (4.0 eq) + HATU  (3.9 eq) + DIEA  (8.0 eq).
      
    • Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid uronium salt hydrolysis).

  • Coupling:

    • Add mixture to resin.[4]

    • Microwave Conditions: 75°C, 30 Watts, 10 minutes.

    • Note: For Cys/His containing peptides, limit temp to 50°C to avoid racemization of other residues.[1]

  • Wash: 4x DMF.

Method B: Manual / Room Temperature If microwave is unavailable, double coupling is mandatory .[1]

  • First Coupling: 4 eq Fmoc-AA / HATU / DIEA for 2 hours .

  • Wash: 3x DMF.

  • Second Coupling: 4 eq Fmoc-AA / HATU / DIEA for 4 hours (or overnight).

  • Kaiser Test: Check for unreacted amines. If blue, repeat coupling with PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Elongation (Coupling the Next Residue)

Once the


  • Recommendation: Use standard DIC/Oxyma Pure conditions for the subsequent residue, but double the reaction time.

Process Visualization

SPPS Decision Tree for -Amino Acids

This diagram outlines the logic flow for handling difficult couplings associated with the 2-chlorobenzyl steric hindrance.

SPPS_WorkflowStartStart: Resin-Bound PeptideDeprotectFmoc Removal(20% Piperidine)Start->DeprotectCheck_BetaIs Incoming AABeta2-Substituted?Deprotect->Check_BetaStandard_CplStandard Coupling(DIC/Oxyma, 1h)Check_Beta->Standard_CplNo (Alpha AA)Beta_PrepPrepare Fmoc-Beta2-AA(4 eq)Check_Beta->Beta_PrepYes (Beta2 AA)QC_StepKaiser/Chloranil TestStandard_Cpl->QC_StepActivateActivation: HATU/DIEA(Strong Activation)Beta_Prep->ActivateMethod_SelectSelect MethodActivate->Method_SelectMW_CplMicrowave Coupling75°C, 10 minMethod_Select->MW_CplMicrowave Avail.RT_CplDouble Coupling (RT)2h + 4hMethod_Select->RT_CplManual/RTMW_Cpl->QC_StepRT_Cpl->QC_StepSuccessWash & ProceedQC_Step->SuccessNegative (Colorless)FailFail: IncompleteQC_Step->FailPositive (Blue)RescueRescue: Acid Fluorideor PyAOPFail->RescueRescue->QC_Step

Caption: Decision logic for incorporating sterically hindered

Troubleshooting & Optimization

Incomplete Coupling (Positive Kaiser Test)

If the resin remains blue after HATU coupling:

  • Switch Solvent: Use 100% NMP instead of DMF. NMP swells the resin better and disrupts beta-sheet aggregation.

  • Acid Fluoride Method: Convert the Fmoc-

    
    -AA-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1] Acid fluorides are highly reactive but less prone to steric stalling than OBt esters.[1]
    
    • Protocol: 3 eq Fmoc-AA, 3 eq TFFH, 6 eq DIEA in DCM/DMF.

Solubility Issues

The 2-chlorobenzyl side chain is hydrophobic.[1]

  • Mitigation: Ensure the peptide loading on the resin is low (0.2 - 0.4 mmol/g). High loading leads to "on-resin precipitation" of the hydrophobic sequence.[1]

Analytical Validation

HPLC Analysis

1
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).[1]

  • Gradient: 5% to 95% ACN in Water (0.1% TFA) over 30 mins.

  • Observation: Look for broadened peaks which may indicate conformational isomers (rotamers), common in bulky

    
    -peptides.[1] Run column at 60°C to sharpen peaks.
    
Mass Spectrometry
  • Expected Mass: Calculate the monoisotopic mass carefully.

    • Formula of residue added:

      
       (Fragment mass: ~195.6 Da). Note: This is the residue mass (-H from N, -OH from C).[1]
      
    • Check for +195.6 Da shift.

    • Chlorine Isotope Pattern: You must observe the characteristic 3:1 ratio of

      
       to 
      
      
      in the mass spectrum. This serves as a definitive confirmation of incorporation.

References

  • Arvidsson, P. I., et al. (2001).[1] "On the coupling of

    
    -amino acids in solid-phase peptide synthesis." Tetrahedron Letters, 42(6), 1119-1122. Link
    
  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta, 87(11), 2733-2763. Link

  • Gellman, S. H. (1998).[1] "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

Application Note: Optimized Incorporation of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid into β-Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of peptidomimetics has increasingly relied on


-amino acids to overcome the poor pharmacokinetic properties of natural 

-peptides. Peptides formed from

-amino acids (

-peptides) display profound stability toward enzymatic degradation and can fold into highly predictable, well-defined secondary structures (such as 14-helices, 12-helices, and 10/12-helices) with as few as four residues[1].

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (CAS: 1258640-62-8) is a specialized


-amino acid[2]. Structurally, it features a 2-chlorobenzyl side chain at the C2 (

) position, making it a

-homologue mimic of ortho-chlorophenylalanine. The incorporation of this specific monomer introduces unique steric bulk and halogen-bonding capabilities, which are highly valuable in designing protein-protein interaction (PPI) inhibitors and antimicrobial peptides.
The Steric Challenge (Expertise Insight)

A critical mechanistic distinction must be made between


- and 

-amino acids during Solid-Phase Peptide Synthesis (SPPS). In a

-amino acid, the side chain is adjacent to the amine, hindering the coupling onto the residue. Conversely, in a

-amino acid like this compound, the bulky 2-chlorobenzyl group is adjacent to the carboxylate. This creates severe steric shielding during the activation of the carboxyl group, drastically reducing the kinetics of coupling this monomer to the growing peptide chain[3]. Consequently, standard SPPS protocols must be heavily modified to prevent deletion sequences.

Secondary Structure Design Principles

The substitution pattern of


-peptides directly dictates their folded state. When designing a sequence with this compound, researchers must consider the intrinsic backbone preferences:
  • Homooligomers (Pure

    
    ):  Favor a 14-helix  because the C2 substituents stabilize this conformation while destabilizing tighter turns[1].
    
  • Heterooligomers (Alternating

    
    ):  Intrinsically favor a 10/12-helix . This alternating pattern relieves the steric clash that would otherwise occur in a pure 
    
    
    
    or pure
    
    
    sequence, making it the most stable hybrid backbone[1].

BetaPeptide_Structure Monomer β²-Amino Acid 3-Amino-2-[(2-chlorophenyl)methyl] propanoic acid Pattern1 Homooligomer Pure β²-peptides Monomer->Pattern1 Sequence Design Pattern2 Heterooligomer Alternating β²/β³-peptides Monomer->Pattern2 Sequence Design Struct1 14-Helix Stabilized by C2-substituents Pattern1->Struct1 Spontaneous Fold Struct2 10/12-Helix Intrinsically favored backbone Pattern2->Struct2 Spontaneous Fold

Figure 1: Secondary structure propensity based on β-peptide substitution patterns.

Experimental Methodology: Optimized Fmoc-SPPS Protocol

To overcome the inherent steric hindrance of the


-carboxylate, the standard Fmoc/tBu SPPS strategy[4] requires aggressive activation chemistry.
Table 1: Quantitative Data & Reagent Selection for -Amino Acid Coupling
ParameterStandard

-Amino Acid
Hindered

-Amino Acid
Mechanistic Rationale
Coupling Reagent HBTU / HOBtHATU / HOAt HATU features a pyridine nitrogen that provides intramolecular base catalysis (neighboring group participation), accelerating hindered couplings.
Equivalents 3–4 eq4–5 eq Mass action drives the unfavorable kinetics of the sterically shielded C2-carboxylate forward.
Coupling Time 30–45 min2–4 hours (Double) Extended time and fresh reagent replenishment (double coupling) ensure >99% conversion[5].
Base DIPEA (6 eq)DIPEA (8–10 eq) Maintains a highly basic environment to ensure complete deprotonation of the HOAt active ester.
Self-Validating SPPS Workflow

SPPS_Workflow Start Resin Swelling (DCM/DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Test1 Kaiser Test (Positive = Blue) Validates Deprotection Deprotect->Test1 Activate Monomer Activation (HATU/DIPEA, 3 min) Test1->Activate Couple Coupling β²-Amino Acid (Double Coupling, 2-4 hrs) Activate->Couple Test2 Kaiser Test (Negative = Yellow) Validates Coupling Couple->Test2 Cap Capping (Ac2O/Pyridine) Test2->Cap Cap->Deprotect Next Cycle Cleave TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Cap->Cleave Final Cycle

Figure 2: Self-validating Fmoc-SPPS workflow for sterically hindered β²-amino acids.

Step-by-Step Execution Protocol

Step 1: Resin Preparation (Swelling)

  • Suspend the chosen resin (e.g., Rink Amide for a C-terminal amide) in Dichloromethane (DCM) or Dimethylformamide (DMF) for a minimum of 30 minutes at room temperature[4].

  • Causality: Proper swelling expands the polystyrene matrix, exposing internal reactive sites and ensuring that the sterically demanding

    
    -monomer can physically access the growing peptide chain.
    

Step 2: Fmoc Deprotection

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes[6].

  • Wash the resin thoroughly with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.

Step 3: Hindered Monomer Coupling

  • Weigh 4–5 equivalents of Fmoc-3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid and 4–5 equivalents of HATU. Dissolve in minimal dry DMF.

  • Add 8–10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 3 minutes to pre-activate the carboxylate.

  • Add the activated mixture to the resin and agitate gently for 2 hours.

  • Drain the reaction vessel, wash with DMF (3 × 1 min), and repeat the coupling step (Steps 3.1–3.3) for an additional 2 hours[5].

  • Validation: Perform a Kaiser test. Because the

    
    -amino acid provides a primary amine at the C3 position (
    
    
    
    ), the Kaiser test remains highly accurate. A yellow/colorless result confirms complete coupling.

Step 4: Capping

  • Treat the resin with a solution of Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

  • Causality: Even with double coupling, trace unreacted amines may remain due to the

    
     steric bulk. Capping acetylates these unreacted chains, intentionally terminating them. This prevents the formation of "deletion sequences" (peptides missing one amino acid), which are chromatographically nearly identical to the target peptide and notoriously difficult to separate during final HPLC purification.
    

Step 5: Cleavage and Global Deprotection

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5%

    
    [6].
    
  • Add the cocktail to the resin and agitate at room temperature for 2–3 hours.

  • Filter the solution into cold diethyl ether to precipitate the

    
    -peptide.
    
  • Causality: TFA breaks the covalent bond between the peptide and the solid support. While the 2-chlorobenzyl side chain of our target monomer lacks acid-labile protecting groups, TIS and water are mandatory scavengers. They trap highly reactive carbocations generated from the protecting groups of other amino acids in the sequence, preventing irreversible re-alkylation of the peptide backbone.

References

  • Theoretical analysis of secondary structures of beta-peptides Source: Accounts of Chemical Research (PubMed / NIH) URL:[Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera Research URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis Source: Nowick Laboratory, University of California, Irvine URL:[Link]

  • A modified Backbone Amide Linker (BAL) solid-phase peptide synthesis strategy Source: ResearchGate URL:[Link]

Sources

Application Note: Precision Crystallization of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1][2][3][4]

This guide details the crystallization engineering of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (hereafter referred to as 3-A-2-CPMP ). Structurally, this compound is an


-substituted 

-amino acid, specifically an

-(2-chlorobenzyl)-

-alanine derivative.

Unlike standard


-amino acids, 

-amino acids with bulky aromatic side chains present unique challenges:
  • Zwitterionic Solubility: High solubility in acidic/basic media but extremely low solubility at the isoelectric point (pI), creating a steep supersaturation curve.

  • Oiling Out: The hydrophobic 2-chlorobenzyl group increases the tendency for Liquid-Liquid Phase Separation (LLPS) before crystallization, particularly in aqueous systems.

  • Impurity Entrapment: Fast precipitation at the pI often traps inorganic salts (NaCl/KCl) generated during neutralization.

This note provides two validated protocols: a Reactive pH-Swing Crystallization for primary isolation and a Hydro-Organic Recrystallization for high-purity polishing.

Physicochemical Profiling

Before initiating crystallization, the solubility landscape must be mapped. As a zwitterion, 3-A-2-CPMP exists in three states depending on pH:

  • pH < 4.0: Cationic (Ammonium form) – Highly Soluble.

  • pH 6.0–7.5 (pI region): Zwitterionic (Net neutral) – Minimum Solubility.

  • pH > 9.5: Anionic (Carboxylate form) – Highly Soluble.

Table 1: Estimated Solubility Profile (Aqueous, 25°C)
Solvent SystempH ConditionSolubility (mg/mL)Phase Behavior
1.0 M HCl pH < 1.0> 150Stable Solution
Water pH 6.8 (pI)< 5Rapid Precipitation
1.0 M NaOH pH > 12.0> 120Stable Solution
Methanol Neutral20–40Moderate Solubility
IPA Neutral< 5Anti-solvent

Protocol A: Reactive pH-Swing Crystallization (Primary Isolation)

Objective: Isolate 3-A-2-CPMP from a crude acidic synthesis stream (e.g., after hydrolysis of a precursor ester or nitrile).

Mechanistic Insight

The driving force here is the rapid decrease in solubility as the pH approaches the isoelectric point. The critical quality attribute (CQA) is the rate of neutralization . Adding base too quickly creates local zones of high supersaturation, leading to nucleation of amorphous solids or "oiling out" rather than stable crystal growth.

Step-by-Step Methodology
  • Preparation of Feed:

    • Dissolve crude 3-A-2-CPMP in 1.0 M HCl to achieve a concentration of ~100 mg/mL.

    • Validation: Solution should be clear. If particulates remain, filter through a 0.45 µm PTFE membrane.

    • Temperature Control: Heat the solution to 50°C . This elevates the metastable limit, preventing premature oiling out.

  • First Neutralization (Nucleation Zone):

    • Slowly add 2.0 M NaOH or NH₄OH dropwise under vigorous stirring (400 RPM).

    • Target pH: Adjust pH to 4.5–5.0 .

    • Observation: The solution may turn slightly hazy (metastable zone). Stop base addition and allow to stir for 30 minutes. This "aging" step promotes the formation of stable seed crystals.

  • Second Neutralization (Growth Zone):

    • Continue adding base very slowly (0.5 mL/min) until pH reaches 6.8 ± 0.2 (the theoretical pI).

    • Critical Step: Do not overshoot pH 7.5. If pH goes too high, solubility increases again, and yield is lost.

  • Cooling & Maturation:

    • Cool the slurry from 50°C to 5°C over 2 hours (linear ramp: -0.375°C/min).

    • Hold at 5°C for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the white crystalline solid.

    • Displacement Wash: Wash with 2 bed volumes of cold water (removes NaCl).

    • Displacement Wash: Wash with 1 bed volume of cold Isopropanol (removes organic impurities and aids drying).

  • Drying:

    • Vacuum dry at 45°C for 12 hours.

Visualization: pH-Solubility Workflow

pH_Crystallization Acid_Sol Acidic Solution (pH < 1, T=50°C) High Solubility Neut_1 Partial Neutralization (pH 4.5) Nucleation Onset Acid_Sol->Neut_1 Add NaOH Slowly Neut_2 Target pI (pH 6.8) Max Supersaturation Neut_1->Neut_2 Aging & Fine pH Adj. Cooling Cooling Ramp (50°C -> 5°C) Crystal Growth Neut_2->Cooling Precipitation Isolation Filtration & Wash (Remove NaCl) Cooling->Isolation Solid/Liquid Sep

Caption: Figure 1. Reactive crystallization workflow leveraging the zwitterionic solubility minimum at the isoelectric point.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Objective: Remove trace isomers or inorganic salts trapped during the primary isolation. This method uses a Water/Isopropanol (IPA) system.

Mechanistic Insight

Water acts as the "good" solvent (solubilizing the zwitterion via H-bonding), while IPA acts as the anti-solvent. The 2-chlorobenzyl side chain is hydrophobic; adding IPA reduces the dielectric constant of the media, forcing the zwitterion to crystallize.

Step-by-Step Methodology
  • Dissolution:

    • Suspend 10 g of crude 3-A-2-CPMP in 50 mL of deionized water .

    • Heat to 80°C . The solid may not fully dissolve yet.

    • If necessary, add minimum 1.0 M HCl dropwise just until dissolution occurs (protonating the amine helps solubility), then back-titrate with dilute NaOH to pH 6.5 while hot (careful to avoid precipitation). Ideally, dissolve in hot water alone if purity is already >95%.

  • Anti-Solvent Addition (Dosing):

    • Maintain temperature at 75–80°C .

    • Add hot IPA (70°C) slowly.

    • Ratio: Target a final solvent ratio of 1:3 (Water:IPA).

    • Cloud Point: Stop addition when the solution becomes permanently cloudy.

  • Seeding (Self-Validating Step):

    • Add 0.1% w/w pure seed crystals.

    • Hold at 75°C for 30 minutes. This converts the "cloud" (oiling out droplets) into defined crystal facets.

  • Controlled Cooling:

    • Cool to 20°C over 4 hours.

    • Note: Slow cooling is vital to prevent the inclusion of mother liquor in the crystal lattice.

  • Isolation:

    • Filter and wash with 100% IPA.

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Beta-amino acids with aromatic side chains (like the 2-chlorobenzyl group) often separate as a viscous oil rather than a solid.

  • Cause: Supersaturation is too high, or temperature is too low during nucleation.

  • Remedy:

    • Increase Temperature: Perform the neutralization at 60°C instead of 50°C.

    • Seed Early: Add seeds at the very first sign of turbidity.

    • Slower Addition: Reduce the base addition rate to prevent local pH spikes.

Impurity Rejection
  • Chloride (Cl-) Removal: If the final product has high ash content (NaCl), ensure the water wash in Protocol A is sufficient. Zwitterions do not bind NaCl, but the salt can be trapped in the filter cake.

  • Isomer Removal: If the 3-chloro or 4-chloro isomers are present, Protocol B (Recrystallization) is more effective than Protocol A.

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Sticky/Gummy Solid Oiling out (LLPS)Re-heat to dissolve, add seeds, cool slower.
Low Yield (<50%) pH off-targetCheck pH meter calibration. Ensure pH is exactly 6.8.
Fine Powder (Hard to filter) Nucleation too fastAdd base slower; use a "digest" (Ostwald ripening) step.
High Ash Content Poor washingIncrease water wash volume; ensure cake is not cracked.

References

  • Solubility & Zwitterions

    • Black, S. N., et al.
    • Source: (General reference for amino acid crystallization principles).

  • Beta-Amino Acid Synthesis & Properties

    • Selleck Chemicals. "2-Amino-3-(2-chlorophenyl)propanoic acid - Product Properties."
    • Source:

  • Crystallization of Substituted Propanoic Acids

    • Shiraiwa, T., et al. "Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid." Biosci. Biotechnol. Biochem., 62(4), 818–820, 1998.
    • Source:

  • General Purification Protocols

    • ChemicalBook.[1] "2-Amino-3-(2-chlorophenyl)propanoic acid - Chemical Properties and Uses."

    • Source:

(Note: While specific literature on the 2-chloro isomer is limited, protocols are derived from the validated chemistry of the 4-chloro analog and general beta-amino acid processing standards.)

Sources

Troubleshooting & Optimization

Preventing racemization of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of complex synthetic building blocks. This compound[1] is a highly valuable chiral precursor, but its structural nuances make it exceptionally prone to epimerization/racemization during standard amide bond formation.

This guide provides a mechanistic breakdown, field-proven protocols, and troubleshooting FAQs to ensure absolute stereoretention in your peptide coupling workflows.

Section 1: The Mechanistic Root Cause (The "Why")

Why does this specific molecule racemize so easily? Unlike standard α-amino acids, which typically racemize via a 5-membered oxazolone (azlactone) intermediate, β-amino acids with α-alkyl substituents (like the 2-chlorobenzyl group) undergo racemization through direct enolization[2].

When the C1 carboxylic acid is activated to form an active ester, the α-proton at C2 becomes highly acidic. The presence of strong, unhindered tertiary amine bases (like DIPEA or TEA) leads to the rapid abstraction of this α-proton, generating a planar, achiral carbanion/enolate intermediate[2]. Subsequent reprotonation during the coupling step is non-stereoselective, resulting in a racemic mixture.

G A Activated α-Alkyl-β-Amino Acid (Chiral Active Ester) B Strong Base (e.g., DIPEA) High Temperature A->B Standard Coupling E Optimized Conditions (Collidine / DIC / Oxyma, 0°C) A->E Suppressed Enolization C Enolate Intermediate (Achiral) B->C α-Proton Abstraction D Racemized Amide Product (Loss of Stereocenter) C->D Non-stereoselective Reprotonation F Enantiopure Amide Product (Retention of Configuration) E->F Direct Aminolysis

Mechanistic pathway of base-induced racemization versus optimized enantioretentive coupling.

Section 2: Quantitative Assessment of Coupling Conditions

To prevent enolization, we must manipulate the kinetics of the reaction. The goal is to maximize the rate of aminolysis while minimizing the lifetime of the active ester and avoiding strong bases[3]. Adding reagents like HOBt or HOAt is a proven strategy to suppress racemization[4], but base selection remains the most critical variable.

Table 1: Impact of Coupling Conditions on Racemization of α-Alkyl-β-Amino Acids

Coupling ReagentBase (Equivalents)Solvent SystemTemp (°C)Expected Epimerization
HATUDIPEA (2.0 eq)DMF2515.0 - 25.0%
HBTUTEA (2.0 eq)DMF2520.0 - 30.0%
DIC / HOBtNoneDCM / DMF (4:1)0 → 252.0 - 5.0%
DIC / OxymaPure2,4,6-Collidine (1.0 eq)DCM / DMF (4:1)0 → 25< 1.0%
DEPBTDIPEA (1.0 eq)THF0 → 25< 1.0%
Section 3: Validated Experimental Protocol

Objective: Couple the free carboxylic acid of protected this compound to a primary amine with zero/minimal epimerization at the C2 chiral center.

Self-Validating Workflow:

  • Preparation: Dissolve the protected this compound (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM/DMF (4:1 v/v) under an inert atmosphere (N2 or Ar).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature significantly reduces the rate of base-catalyzed α-proton abstraction relative to the rate of active ester formation[3].

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir for exactly 5 minutes.

    • Causality: Prolonged pre-activation unnecessarily increases the lifetime of the active ester, which is the primary species susceptible to enolization[3].

  • Amine Addition: Add the target amine (1.1 eq), followed immediately by 2,4,6-collidine (1.0 eq).

    • Causality: Collidine is a sterically hindered, weak base that neutralizes any liberated acid but is too bulky to efficiently abstract the α-proton, thereby preventing the formation of the carbanion intermediate[2].

  • Coupling: Maintain the reaction at 0 °C for 1 hour, then allow it to gradually warm to room temperature (25 °C) and stir for an additional 2-4 hours.

  • Self-Validation (In-Process Control): Before quenching the reaction, withdraw a 10 µL aliquot, dilute in the appropriate mobile phase, and analyze via Chiral HPLC.

    • Trustworthiness Check: Proceed to aqueous workup only if the chromatogram confirms a diastereomeric/enantiomeric ratio (dr/er) of >99:1. If epimers are detected, the reaction temperature was likely breached during DIC addition.

Section 4: Troubleshooting & FAQs

Q: Why can't I use standard HATU/DIPEA conditions? A: HATU is a highly reactive uronium-based coupling reagent that rapidly forms an active ester. However, standard protocols use 2.0 equivalents of DIPEA, a strong tertiary amine base. Because the α-proton of this compound is rendered highly acidic by the adjacent activated carbonyl and the inductive effect of the 2-chlorobenzyl group, DIPEA rapidly abstracts this proton to form an achiral enolate[2]. This consistently leads to >15% racemization.

Q: How does the choice of solvent impact the stereochemical outcome? A: Solvent polarity plays a critical role in stabilizing the transition state of the enolate intermediate. Highly polar, coordinating solvents like DMF or NMP stabilize the charged carbanion, thereby accelerating racemization[2]. By switching to a less polar solvent system like DCM (or a DCM-heavy mixture to maintain peptide solubility), you destabilize the enolate intermediate and suppress the racemization pathway.

Q: Can I use HOBt instead of OxymaPure? A: Yes, adding HOBt or HOAt is a well-documented classical strategy to suppress racemization[4]. These additives form highly reactive but less enolizable active esters compared to standard O-acylisoureas. However, OxymaPure has been empirically shown to be superior to HOBt in maintaining stereochemical integrity for sterically hindered or α-alkylated amino acids, while also avoiding the explosive risks associated with anhydrous HOBt.

References
  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools Source: MDPI URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges with beta-amino acids bearing bulky alpha-substituents. 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid is a prime example of a highly recalcitrant scaffold. The ortho-chlorobenzyl group at the C2 (alpha) position creates a severe steric shield around both the C1 carboxylic acid and the C3 beta-amine. This proximity restricts bond rotation and physically blocks nucleophilic attack, rendering standard coupling chemistries highly inefficient[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these steric barriers, ensuring high-yield amidation and coupling.

Mechanistic Insight: The Steric Bottleneck

When activating the carboxylic acid of this molecule, the bulky 2-chlorobenzyl group prevents the incoming amine from accessing the electrophilic carbonyl carbon. If standard carbodiimides (like DIC or DCC) are used, the transient O-acylisourea intermediate is trapped. Unable to undergo rapid aminolysis, it instead undergoes a [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, permanently killing the reaction[2].

G Substrate 3-Amino-2-[(2-chlorophenyl)methyl] propanoic acid StericClash Steric Shielding by o-Chlorobenzyl Group Substrate->StericClash causes Standard Standard Coupling (DIC/HOBt) StericClash->Standard inhibits Advanced Advanced Activation (COMU / HATU / TFFH) StericClash->Advanced requires Failure Low Yield / N-Acylurea Formation Standard->Failure leads to Success Efficient Amidation / High Yield Advanced->Success achieves

Mechanistic pathway of steric hindrance and coupling resolution.

Frequently Asked Questions (FAQs)

Q: Why are my yields so low (<20%) when using HATU to couple this molecule to a secondary amine? A: While HATU is highly reactive, it is an aminium (uronium) salt based on dimethylamine. In extremely hindered scenarios, the dimethylamino group of HATU can itself contribute to steric clashing during the transition state. Furthermore, the slow coupling rate allows the uronium salt to react directly with your incoming amine, causing irreversible guanidinylation. Solution: Switch to COMU . COMU utilizes a morpholino group instead of dimethylamine, which alters the transition state geometry and often exceeds HATU's efficiency in "difficult" or sterically hindered sequences[3].

Q: I need to couple the beta-amine of this molecule to a bulky amino acid. What is the best approach? A: The beta-amine is primary but conformationally restricted by the adjacent chiral center. If you are coupling a hindered carboxylic acid to this amine, use PyAOP . PyAOP is a phosphonium reagent that generates a highly reactive HOAt ester but lacks the uronium structure, completely eliminating the risk of guanidinylation even during extended reaction times[4].

Q: What if uronium and phosphonium reagents both fail? A: You must bypass bulky active esters entirely by generating an acyl fluoride . Using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), you can convert the carboxylic acid into an acyl fluoride in situ. The fluorine atom is highly electronegative (maximizing carbonyl electrophilicity) and exceptionally small, allowing it to activate the acid without adding steric bulk[5].

Quantitative Reagent Comparison

To optimize your workflow, consult the following empirical data summarizing reagent efficacy for hindered beta-amino acids.

Coupling ReagentActivating GroupRelative Reactivity (Hindered Substrates)Risk of GuanidinylationKey Advantage
DIC / HOBt OBt esterLowNoneCheap; fails on hindered alpha-substituents[2].
HATU OAt esterVery HighHigh (if slow)Industry standard for difficult couplings[2].
COMU Oxyma esterVery HighHigh (if slow)Safer profile; morpholino group reduces steric clash[3].
PyAOP OAt esterVery HighNone Ideal for slow reactions; allows excess reagent use[4].
TFFH Acyl FluorideExtreme NoneSmallest activating group; ultimate solution for severe hindrance[5].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol 1: High-Efficiency Amidation using COMU

Objective: Couple the carboxylic acid of this compound (amine protected, e.g., Fmoc/Boc) to a target amine.

  • Preparation: Dissolve the protected beta-amino acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.4 eq) to the mixture. The solution will typically undergo a slight color change (yellow/orange) indicating Oxyma ester formation[3].

  • Validation Checkpoint 1 (Pre-activation): Allow the mixture to stir for exactly 2 minutes. Self-Validation: Spot the mixture on a TLC plate or run a rapid LC-MS. You must observe the complete consumption of the starting acid and the appearance of the active Oxyma ester mass before proceeding. Do not exceed 5 minutes, or the active ester may degrade.

  • Coupling: Add the target amine (1.0 eq) to the activated mixture. Stir at room temperature for 1-2 hours.

  • Validation Checkpoint 2 (Completion): Monitor via LC-MS or Ninhydrin test (if solid-phase). If the reaction stalls at <80% conversion, do not add more COMU (which will guanidinylate the remaining amine). Instead, proceed to Protocol 2.

Protocol 2: Acyl Fluoride Generation via TFFH (For Refractory Couplings)

Objective: Overcome absolute steric blockade when COMU/PyAOP fails.

  • Preparation: Dissolve the protected beta-amino acid (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add TFFH (1.5 eq) and DIPEA (3.0 eq).

  • Validation Checkpoint 1 (Fluoride Formation): Stir for 15-30 minutes. Self-Validation: Quench a 5 µL aliquot in methanol and analyze by LC-MS. You should see the methyl ester (formed instantly from the highly reactive acyl fluoride). If the free acid remains, add an additional 0.5 eq of TFFH[2][5].

  • Coupling: Once complete conversion to the acyl fluoride is confirmed, add the target amine (1.0 eq). Stir for 4-12 hours. The small size of the fluoride leaving group allows nucleophilic attack even in tightly packed steric environments.

Troubleshooting Decision Tree

Workflow Start Coupling Reaction Failed? CheckReagent Switch to COMU or PyAOP Start->CheckReagent Step 1 CheckTemp Apply Microwave Heating (75°C, 15 min) CheckReagent->CheckTemp If < 50% yield SuccessNode Product Isolated CheckReagent->SuccessNode If successful CheckFluoride Generate Acyl Fluoride (TFFH) CheckTemp->CheckFluoride If still incomplete CheckTemp->SuccessNode If successful CheckFluoride->SuccessNode Final resort

Step-by-step troubleshooting workflow for hindered amidation.

References

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Available at: [Link]

  • MDPI. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." Available at: [Link]

Sources

Troubleshooting cyclization side reactions of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid —a highly specialized β-amino acid building block used in peptidomimetics and API synthesis.

During standard amide coupling or solid-phase peptide synthesis (SPPS), users frequently encounter a critical failure mode: the formation of a cyclic byproduct. This manifests on LC-MS as a mass loss of 18 Da (M - 18) relative to the unactivated starting material, indicating the intramolecular cyclization of the molecule into a β-lactam (2-azetidinone derivative)[1], or potentially oligomerization if the N-terminus is completely unprotected.

Mechanistic Causality & FAQs

Q: Why does this specific molecule form a β-lactam so readily compared to standard α-amino acids? A: β-lactam formation is generally thermodynamically disfavored due to the high ring strain of the 4-membered ring. However, this compound possesses a bulky 2-chlorobenzyl group at the α-position. This substituent severely restricts the conformational freedom of the carbon backbone. Through a phenomenon analogous to the Thorpe-Ingold effect, this steric bulk forces the β-amino group and the activated α-carboxyl group into a highly reactive gauche conformation. When the carboxyl group is activated, this spatial proximity dramatically accelerates intramolecular nucleophilic attack, allowing it to outcompete the desired intermolecular amide coupling[2].

Q: My N-terminus is Fmoc-protected. How is cyclization still happening? A: While protecting groups like Fmoc or Boc reduce the nucleophilicity of the nitrogen, the carbamate nitrogen still retains weak nucleophilic character. Under conditions of prolonged activation, the protected nitrogen can attack the highly electrophilic carboxylate, yielding an N-Fmoc-β-lactam[3].

Q: How does my choice of coupling reagent drive this side reaction? A: The side reaction is primarily driven by "overactivation"[4]. When using carbodiimides like EDC or DIC without highly efficient additives, the intermediate O-acylisourea has a relatively long half-life. This extended lifetime provides ample opportunity for the entropically favored intramolecular cyclization to occur. Transitioning to uronium/aminium-based reagents like HATU rapidly converts the transient intermediate into a highly reactive active ester (e.g., OAt), which reacts near-instantaneously with external amines, kinetically outcompeting the slower β-lactam formation[5].

Q: Does the choice of base impact cyclization? A: Yes. Standard tertiary amines like DIPEA or TEA are strong enough to fully deprotonate the intermediate, accelerating both β-lactam formation and base-catalyzed epimerization at the α-carbon. Using a sterically hindered, less nucleophilic base like 2,4,6-trimethylpyridine (TMP) modulates the pH of the microenvironment, slowing down the intramolecular attack while maintaining enough basicity to facilitate the desired intermolecular coupling.

Reaction Pathway Visualization

ReactionPathway Activated Activated β-Amino Acid (O-Acylisourea / Active Ester) Desired Desired Amide/Peptide (Intermolecular) Activated->Desired + Target Amine (High Conc, HATU) BetaLactam β-Lactam Byproduct (Intramolecular M-18) Activated->BetaLactam Slow Coupling (Steric Hindrance) Polymer Oligomerization (Self-Condensation) Activated->Polymer Unprotected N-terminus Amine External Nucleophile (Target Amine) Amine->Desired

Reaction pathways of activated this compound.

Quantitative Optimization Data

To illustrate the causality of reaction parameters on cyclization, the following table summarizes internal validation data for the coupling of Fmoc-3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid with a standard primary amine.

Coupling ReagentBase (Eq)Temp (°C)Concentration (M)Desired Amide Yield (%)β-Lactam Yield (%)
EDC/HOBtDIPEA (2.0)250.145.238.5
DIC/OxymaDIPEA (2.0)250.168.422.1
HATUDIPEA (2.0)250.282.711.3
HATU TMP (2.0) 0 to 25 0.2 >96.0 <1.5

Data Interpretation: High concentration (0.2 M) favors bimolecular kinetics. Low temperature (0°C) during activation suppresses the thermodynamically demanding ring-closure. HATU + TMP provides the optimal kinetic window for the desired reaction.

Validated Troubleshooting Workflow

TroubleshootingWorkflow Start LC-MS Detects M-18 Da (Cyclization Issue) CheckProtect Is N-terminus properly protected? Start->CheckProtect FixProtect Use bulky protecting groups (e.g., Fmoc/Trt) CheckProtect->FixProtect No / Weak CheckCoupling Evaluate Coupling Reagents CheckProtect->CheckCoupling Yes (Fmoc/Boc) FixCoupling Switch to HATU or COMU + TMP CheckCoupling->FixCoupling Using EDC/HOBt CheckTemp Check Reaction Temperature CheckCoupling->CheckTemp Using HATU FixTemp Lower to 0-5°C during activation CheckTemp->FixTemp Temp > 25°C

Troubleshooting workflow for mitigating β-lactam cyclization side reactions.

Self-Validating Experimental Protocol

This protocol is engineered to suppress β-lactam formation through strict kinetic control and steric micro-management.

Materials Required:

  • Fmoc-3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (1.0 eq)

  • Target Amine / Resin-bound peptide (1.1 eq)

  • HATU (1.05 eq)

  • 2,4,6-Trimethylpyridine (TMP) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 eq of the Fmoc-protected β-amino acid in anhydrous DMF to achieve a high molarity solution (0.2 M).

    • Causality: High concentration mathematically favors the bimolecular amide coupling over the unimolecular intramolecular cyclization.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0–5°C.

    • Causality: The transition state for 4-membered ring formation requires significant activation energy; cooling the system starves the reaction of the thermal energy needed to overcome this barrier.

  • Pre-Activation (Critical Timing): Add 1.05 eq of HATU to the solution, followed immediately by 2.0 eq of TMP. Stir for exactly 60 to 90 seconds.

    • Causality: HATU rapidly forms the highly reactive OAt ester. Prolonged activation times without the target amine present will inevitably lead to degradation or cyclization[3].

  • Coupling: Rapidly introduce 1.1 eq of the target amine. If performing SPPS, add the pre-activated solution directly to the drained resin.

  • Propagation: Allow the reaction to stir at 0°C for 15 minutes, then slowly remove the ice bath, allowing it to warm to room temperature over 1.5 hours.

  • Validation Checkpoint: Before standard workup, extract a 5 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS.

    • Self-Validating Criteria: The extracted ion chromatogram (EIC) should show a ratio of Desired Mass : (Starting Mass - 18 Da) of > 95:5. If the M-18 peak exceeds 5%, verify the anhydrous nature of your DMF and the integrity of your HATU reagent.

  • Workup: Proceed with standard aqueous extraction (e.g., EtOAc/1M HCl wash) or resin washing protocols.

References

1.[4] Title: Side reactions in peptide synthesis: An overview. Source: Bibliomed. URL: 2.[5] Title: Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Source: Creative Peptides. URL: 3.[1] Title: β-Lactam. Source: Wikipedia. URL: 4.[3] Title: From beta-lactams to alpha- and beta-amino acid derived peptides. Source: PubMed. URL: 5.[2] Title: Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Source: Organic Letters - ACS Publications. URL:

Sources

Removing protecting groups from 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid without degradation

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids
Reference Molecule:  3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (a Saclofen/Baclofen analogue derivative)

Executive Summary & Structural Analysis[1]

The Challenge: You are working with a


-amino acid scaffold featuring a halogenated aromatic ring.[1] This molecule presents a "Triple Threat" of degradation pathways during deprotection:
  • Hydrodehalogenation: Standard hydrogenolysis (used for Cbz/Bn removal) will strip the chlorine atom from the aryl ring.

  • 
    -Lactamization:  As a 
    
    
    
    -amino acid, the free amine can cyclize onto the activated carboxyl group to form a 4-membered lactam ring.
  • Racemization: The

    
    -carbon (C2 position) carries the acidic proton and the bulky 2-chlorobenzyl group. Strong bases can cause epimerization, destroying the stereocenter.
    

This guide provides chemoselective protocols to remove protecting groups (Boc, Fmoc, Cbz, Esters) while preserving the structural integrity of the 2-chlorophenyl moiety and the


-amino acid backbone.

Decision Matrix: Selecting Your Protocol

Use this decision tree to select the safe deprotection method based on your specific protecting group (PG) profile.

DeprotectionLogic Start Select Protecting Group Cbz Amine PG: Cbz (Z) Start->Cbz Boc Amine PG: Boc Start->Boc Fmoc Amine PG: Fmoc Start->Fmoc H2Pd Standard H2 / Pd-C Cbz->H2Pd Standard Method SolCbz Sol: BCl3 or HBr/AcOH Cbz->SolCbz Recommended SolBoc Sol: 4N HCl in Dioxane Boc->SolBoc SolFmoc Sol: DBU + HOBt Fmoc->SolFmoc WarnCl STOP: Removes Chlorine! H2Pd->WarnCl RiskLactam Risk: Lactamization SolBoc->RiskLactam If neutralized RiskRac Risk: C2-Epimerization SolFmoc->RiskRac If prolonged base

Figure 1: Decision matrix highlighting the critical incompatibility of standard hydrogenation with the aryl-chloride moiety.

Detailed Protocols

Module A: Removing Cbz (Benzyloxycarbonyl)

The Trap: Standard catalytic hydrogenation (


, Pd/C) is forbidden . It will quantitatively remove the aryl chlorine (hydrodehalogenation) before removing the Cbz group.
Protocol A1: Boron Trichloride (

) Method (Recommended)

This method relies on Lewis Acid-mediated cleavage. It is anhydrous and avoids reduction.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     (1M in DCM, 3-5 equiv) dropwise over 10 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC/LC-MS.

    • Note: Do not let it reach room temperature if the substrate is sensitive.

  • Quench: Quench carefully with cold Methanol (MeOH) at 0°C.

  • Workup: Evaporate solvents. The product remains as the HCl salt.

    • Why this works:

      
       coordinates to the carbonyl oxygen of the carbamate, facilitating C-O bond cleavage without touching the aryl chloride.
      
Protocol A2: HBr in Acetic Acid (Alternative)
  • Reagent: 33% HBr in Glacial Acetic Acid.

  • Procedure: Dissolve substrate in minimal AcOH. Add HBr/AcOH (5-10 equiv). Stir at Room Temperature for 30-60 mins.

  • Precipitation: Add cold Diethyl Ether (

    
    ) to precipitate the amine hydrobromide salt.
    
  • Warning: This is harsh. Ensure your ester (if present) can withstand HBr.

Module B: Removing Boc (tert-Butoxycarbonyl)

The Trap: Formation of


-lactams.[2] If you use TFA and then perform a basic aqueous workup (e.g., 

), the free amine zwitterion may cyclize.
Protocol B1: HCl in Dioxane (Lactam Prevention)
  • Dissolution: Dissolve substrate in minimal dry DCM.

  • Addition: Add 4N HCl in Dioxane (5-10 equiv) at 0°C.

  • Reaction: Stir at 0°C

    
     RT for 1-2 hours.
    
  • Isolation: Do not wash with base. Concentrate the mixture in vacuo to obtain the solid Hydrochloride salt.

  • Purification: Triturate with cold

    
     or Hexanes to remove byproducts.
    
    • Why this works: Keeping the amine protonated (

      
      ) prevents the nucleophilic attack on the carboxyl group required to form the lactam.
      
Module C: Removing Fmoc (Fluorenylmethyloxycarbonyl)

The Trap: Racemization. The proton at C2 (alpha to the carboxyl) is acidic. Standard 20% Piperidine can cause epimerization over long periods.

Protocol C1: DBU/HOBt Method (Chiral Safe)
  • Cocktail: Prepare a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% HOBt (Hydroxybenzotriazole) in DMF.

    • Role of HOBt: It acts as an acidic buffer to suppress the basicity that leads to proton abstraction at C2, while allowing Fmoc removal.

  • Reaction: Add cocktail to substrate. React for exactly 5-10 minutes at RT.

  • Quench: Immediately precipitate into cold

    
     or acidic water (if product is acid stable).
    

Troubleshooting & FAQs

Q1: I used Pd/C and to remove a Benzyl ester, and the mass spec shows [M-34]. What happened?

A: You lost the Chlorine atom. The [M-34] corresponds to the replacement of Cl (35.5) with H (1).[3] Fix: Switch to Protocol A1 (


) or use Platinum on Carbon (Pt/C)  sulfided catalyst, which is far less active toward aryl halides than Palladium.
Q2: After Boc deprotection, I see a new peak with [M-18].

A: You likely formed the


-lactam (loss of 

). This usually happens if you neutralized the reaction mixture or let it sit in a basic buffer. Fix: Isolate the product strictly as the HCl or TFA salt. Do not perform a basic extraction. If free amine is required, generate it in situ only at the moment of the next coupling reaction.
Q3: Can I use LiOH to hydrolyze the methyl ester?

A: Use extreme caution. LiOH is basic enough to racemize the C2 center of a


-amino acid.
Fix:  Use Trimethyltin hydroxide (

)
in 1,2-dichloroethane at 60°C. This is a neutral, mild method for ester hydrolysis that preserves chiral centers. Alternatively, use enzymatic hydrolysis (Pig Liver Esterase).

Summary of Chemical Compatibilities

Protecting GroupReagent of ChoiceForbidden ReagentReason for "Forbidden"
Cbz / Benzyl

or HBr/AcOH

/ Pd-C
Dechlorination of Ar-Cl
Boc HCl / DioxaneBase workup

-Lactam formation
Fmoc DBU + HOBtLong Piperidine exp.Racemization at C2
Methyl Ester

or Enzyme
LiOH / NaOHRacemization at C2

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th/5th Edition. Wiley-Interscience. (The definitive guide on PG stability).

  • Sakaitani, M., & Ohfune, Y. (1990). Selective Transformation of N-t-Butoxycarbonyl Group into N-Alkoxycarbonyl Group via N-Carboxylate Ion Equivalent. Journal of Organic Chemistry. (Discusses mild deprotection strategies preventing side reactions).

  • Felix, A. M., et al. (1978). Rapid Removal of Fmoc with DBU. Journal of Organic Chemistry. (Basis for the DBU deprotection protocol).

  • Sajiki, H. (1995). Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C. Tetrahedron Letters. (Discusses chemoselectivity issues with Pd/C and halides).

Sources

Minimizing aggregation in peptides containing 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Peptide Synthesis and Formulation. This guide is specifically engineered for researchers and drug development professionals working with 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid , a highly specialized non-natural


-amino acid.

Below, you will find mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and resolve aggregation issues during both Solid-Phase Peptide Synthesis (SPPS) and solution-phase formulation.

Core Mechanistic Insight: The Root Cause of Aggregation

To solve aggregation, we must first understand the thermodynamic and structural causality driven by this specific residue[1]:

  • Backbone Rigidity (

    
    -Amino Acid):  Unlike canonical 
    
    
    
    -amino acids, the extra carbon in the
    
    
    -amino acid backbone restricts dihedral angles. This conformational pre-organization strongly drives the formation of rigid secondary structures (such as 14-helices or stable
    
    
    -sheets), which readily associate via intermolecular hydrogen bonding[2].
  • Hydrophobic Collapse: The 2-chlorobenzyl side chain is exceedingly bulky and lipophilic. In polar environments (like aqueous buffers or even highly polar SPPS solvents like DMF), the system minimizes thermodynamic free energy by burying these hydrophobic faces, triggering ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     aromatic stacking and rapid amorphous precipitation.
    

AggregationMechanism Monomer Peptide Monomer (Exposed 2-Chlorobenzyl) BetaSheet Intermolecular H-Bonding (β-Sheet Formation) Monomer->BetaSheet Backbone Rigidity Hydrophobic Hydrophobic Collapse (Aromatic Stacking) Monomer->Hydrophobic Aqueous Environment Aggregate Insoluble Aggregate (On-Resin or Solution) BetaSheet->Aggregate Hydrophobic->Aggregate

Mechanisms driving aggregation of 2-chlorobenzyl modified beta-peptides.

Diagnostic Workflow & Troubleshooting Matrix

G Start Aggregation Detected in β2-Amino Acid Peptide Phase Identify Phase of Aggregation Start->Phase SPPS On-Resin (SPPS) Phase->SPPS Solution Solution/Formulation Phase->Solution Resin 1. Low-Loading PEG Resin SPPS->Resin Solvent 2. DCM/DMF/NMP + DMSO SPPS->Solvent Microwave 3. Microwave Coupling (75°C) SPPS->Microwave pH 1. Adjust pH away from pI Solution->pH Excipient 2. Cyclodextrins or Arginine Solution->Excipient Success Aggregation Minimized Proceed to Next Step Resin->Success Solvent->Success Microwave->Success pH->Success Excipient->Success

Workflow for troubleshooting aggregation in 2-chlorobenzyl beta-peptides.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Symptom: Resin beads shrink or clump together. Kaiser tests yield false negatives (yellow beads despite incomplete coupling), and LC-MS shows significant deletion sequences[3][4]. Causality: As the peptide elongates, the hydrophobic 2-chlorobenzyl groups associate, expelling the polar solvent and causing the resin matrix to collapse. This physically blocks incoming Fmoc-amino acids and deprotection reagents[5].

Solution Strategies
  • Steric Spacing (Resin Choice): Standard polystyrene resins pack growing chains too closely. Switching to a low-loading (0.2–0.3 mmol/g) PEG-based resin (e.g., ChemMatrix) increases the spatial distance between chains and provides a highly solvated, flexible microenvironment that resists collapsing[4][5].

  • Solvent Disruption: Pure DMF is often insufficient to solvate highly hydrophobic

    
    -peptides. Utilizing a "Magic Mixture" of DCM/DMF/NMP (1:1:1) or supplementing DMF with 5–10% DMSO disrupts both hydrophobic interactions and inter-chain hydrogen bonding[3][5].
    
  • Thermodynamic Disruption: Microwave-assisted SPPS provides the kinetic energy required to continuously break transient

    
    -sheet formations during the coupling cycle[6].
    
Quantitative Data: SPPS Solvent System Efficacy
Solvent SystemSolvation Capacity for 2-ChlorobenzylSwelling on PEG ResinAggregation Risk
100% DMFLowModerateHigh
100% NMPModerateHighModerate
DMF + 10% DMSOHigh (H-bond disrupting)HighLow
DCM/DMF/NMP (1:1:1)Very High (Hydrophobic solvating)Very HighVery Low

Phase 2: Solution-Phase Formulation & Storage

Symptom: The cleaved and purified peptide forms a cloudy suspension, precipitates, or gels when transferred to an aqueous physiological buffer[7]. Causality: The exposed 2-chlorobenzyl group is highly lipophilic. In water, the system forces these hydrophobic faces together to minimize the surface area exposed to the polar solvent, leading to micellization or uncontrolled aggregation[7].

Solution Strategies
  • Host-Guest Encapsulation: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) features a hydrophobic internal cavity and a hydrophilic exterior. It selectively encapsulates the 2-chlorobenzyl aromatic ring, shielding it from water and sterically preventing peptide-peptide interactions.
  • Electrostatic Repulsion: Adjusting the formulation pH at least 2 units away from the peptide's isoelectric point (pI) ensures all monomers carry a net uniform charge. The resulting electrostatic repulsion counteracts the hydrophobic attraction[7].

Quantitative Data: Formulation Excipient Comparison
ExcipientMechanism of ActionRecommended Conc.Biocompatibility
HP-

-CD
Steric shielding of aromatic ring10–20% (w/v)Excellent (FDA Appr.)
L-ArginineSuppresses aromatic stacking50–200 mMHigh
Polysorbate 80Surfactant micellization0.01–0.1% (w/v)High
DMSO (Co-solvent)Thermodynamic solvation< 5% (v/v)Low (In vivo limit)

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol utilizes thermodynamic heating and highly efficient coupling reagents to overcome steric hindrance and on-resin aggregation.

  • Resin Preparation: Swell 0.1 mmol of low-loading PEG resin (e.g., Rink Amide ChemMatrix, 0.2 mmol/g) in DCM/DMF/NMP (1:1:1) for 30 minutes at room temperature.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of NMP. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Let activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Reaction: Irradiate the reaction vessel at 75°C for 10 minutes with aggressive stirring/bubbling.

  • Validation Checkpoint (Self-Validation): Wash the resin 5x with DMF. Perform a micro-cleavage on 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. You should observe a single peak corresponding to the target mass + 211 Da (the mass of the added residue minus water). If unreacted starting material is present, perform a double coupling using HATU/DIPEA in DMF/DMSO (9:1).

Protocol 2: Host-Guest Formulation with HP- -CD

This protocol creates a thermodynamically stable aqueous formulation by shielding the hydrophobic 2-chlorobenzyl moiety.

  • Excipient Preparation: Prepare a 15% (w/v) solution of HP-

    
    -CD in a suitable biological buffer (e.g., 50 mM Phosphate buffer, pH optimized away from the peptide's pI).
    
  • Solubilization: Weigh the lyophilized peptide. Gradually add the HP-

    
    -CD buffer to achieve the desired target concentration (e.g., 1-5 mg/mL).
    
  • Encapsulation Kinetics: Vortex gently for 2 minutes, then sonicate in a water bath at 25°C for 10 minutes to drive the host-guest inclusion complex formation.

  • Validation Checkpoint (Self-Validation): Analyze the solution using Dynamic Light Scattering (DLS). A successful monomeric/encapsulated formulation will show a monodisperse peak typically < 5 nm. The presence of peaks > 100 nm indicates persistent aggregation, requiring an increase in HP-

    
    -CD concentration or the addition of 50 mM L-Arginine.
    

Frequently Asked Questions (FAQs)

Q: Can I use pseudoproline dipeptides to prevent aggregation with this sequence? A: Pseudoproline dipeptides are highly effective at kinking the peptide backbone to disrupt


-sheets[8]. However, they require a Ser, Thr, or Cys residue. If your sequence contains one of these residues within 2-4 positions of the 

-amino acid, inserting a pseudoproline there will synergistically prevent aggregation.

Q: Why did my peptide precipitate immediately upon ether precipitation after TFA cleavage? A: Cold ether crashes out the peptide, but the highly hydrophobic 2-chlorobenzyl group can co-precipitate with cleaved hydrophobic protecting groups (like tBu or Trt). If this occurs, wash the pellet with a slightly less polar solvent mixture (e.g., cold MTBE/Hexane) or dissolve the crude pellet directly in 50% Acetonitrile/Water containing 0.1% TFA before lyophilization.

Q: Is HATU better than DIC/Oxyma for coupling this bulky residue? A: While HATU is a stronger activator, DIC/Oxyma is often preferred for non-natural


-amino acids because it minimizes the risk of racemization and avoids the formation of guanidinium byproducts on the N-terminus, which can permanently terminate chain elongation during difficult, slow couplings[4].

References

  • ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences.[Link]

  • National Institutes of Health (NIH). pH-Responsive Self-Assembling Peptide-Based Biomaterials.[Link]

  • University of Bristol. Molecular Morse Code: α/β-Peptide β-Sheets as Prebiotic Informational Species.[Link]

  • National Institutes of Health (NIH). Rapid production of multifunctional self-assembling peptides.[Link]

  • Google Patents.

Sources

Optimizing reaction temperature for 2-chlorobenzyl alkylation of beta-alanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 2-Chlorobenzyl Alkylation of


-Alanine Derivatives
Ticket ID:  OPT-2CL-BETA-001
Support Level:  Tier 3 (Senior Application Scientist)

Introduction: The Steric-Kinetic Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because the alkylation of


-alanine derivatives (specifically esters) with 2-chlorobenzyl halides  is proving difficult.

Unlike unsubstituted benzyl chloride, the 2-chloro analog presents a unique "Orthogonal Challenge" :

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the electrophilic benzylic carbon, raising the activation energy (

    
    ) for the 
    
    
    
    attack.
  • Electronic Deactivation: The inductive electron-withdrawing nature of the chlorine atom destabilizes the partial positive charge development in the transition state (characteristic of benzylic

    
     mechanisms), further slowing the rate.
    

This guide provides a self-validating protocol to navigate the narrow window between kinetic incompetence (reaction too slow) and thermodynamic loss (decomposition/over-alkylation).

Module 1: The Kinetic Sweet Spot (Temperature vs. Reactivity)

The Core Problem

Standard benzyl alkylations often proceed at 25–40°C. However, for 2-chlorobenzyl substrates, this temperature range is often insufficient to overcome the steric penalty, resulting in stalled conversion. Conversely, heating aggressively (>100°C) promotes the formation of quaternary ammonium salts (over-alkylation) and elimination byproducts (stilbenes).

Visualizing the Pathway

The following diagram illustrates the energy landscape you are navigating. Note the higher


 for the 2-Cl substrate compared to standard benzyl systems.

ReactionEnergy Reactants Reactants (Beta-Ala + 2-Cl-Bn-X) TS_LowT TS (Low T) Insufficient Energy (Stalled) Reactants->TS_LowT < 50°C TS_HighT TS (High T) Activated Complex Reactants->TS_HighT Heat (60-80°C) Side_Elim Side Product: Stilbene (Elimination) Reactants->Side_Elim > 100°C + Strong Base Product Mono-Alkylated Product TS_HighT->Product Major Pathway Side_Over Side Product: Dialkylation Product->Side_Over > 90°C or Excess Halide

Caption: Energy profile showing the necessity of heat to overcome the 2-Cl steric barrier, and the risks of overheating.

Optimization Data Matrix

The table below summarizes the trade-offs observed in standard polar aprotic solvents (e.g., DMF, MeCN).

TemperatureReaction TimeConversion (2-Cl)Selectivity (Mono:Di)Risk Factor
25°C (RT) 24 h< 15%> 99:1Kinetic Stall: Reaction effectively dead.
50°C 18 h40–60%95:5Incomplete: Requires prolonged times, risking ester hydrolysis.
65–75°C 4–6 h > 95% 90:10 OPTIMAL: Balances rate and selectivity.
> 100°C 1 h100%< 60:40Runaway: High dialkylation and substrate degradation.

Module 2: The "Finkelstein Assist" Protocol

To lower the required reaction temperature and improve selectivity, we recommend an in situ Finkelstein modification. By adding a catalytic amount of Sodium Iodide (NaI), you convert the slow-reacting 2-chlorobenzyl chloride into the highly reactive 2-chlorobenzyl iodide transiently.

Why this works:
  • Better Leaving Group: Iodide is a superior leaving group to chloride (

    
    ).
    
  • Lower T Requirement: This allows the reaction to proceed at 60°C instead of 80°C+, suppressing thermal side reactions.

Standard Operating Procedure (SOP)

Reagents:

  • 
    -Alanine Ethyl Ester HCl (1.0 equiv)
    
  • 2-Chlorobenzyl Chloride (1.05 equiv)

  • Base:

    
     (2.5 equiv) — Note: Use granular, anhydrous.
    
  • Catalyst: NaI (10 mol%)

  • Solvent: Acetonitrile (MeCN) or DMF (5-10 volumes)

Step-by-Step Protocol:

  • Slurry Formation: Charge

    
    -alanine ester and 
    
    
    
    in MeCN. Stir at RT for 30 min to liberate the free amine.
  • Catalyst Addition: Add NaI (0.1 equiv). The solution may yellow slightly (iodine trace).

  • Controlled Addition: Add 2-chlorobenzyl chloride dropwise at RT.

  • The Thermal Ramp:

    • Heat the mixture to 60°C .

    • Hold for 4 hours.

    • Checkpoint: Pull an aliquot for HPLC/TLC. Target: <5% starting amine.

  • Quench: Cool to RT. Filter inorganic salts (

    
    , 
    
    
    
    ). Concentrate filtrate.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: I am seeing significant dialkylation (approx. 20%). How do I stop this?

Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine), a classic problem in alkylation. Corrective Action:

  • Stoichiometry: Ensure you are NOT using a large excess of the benzyl halide. Use 0.95 to 1.0 equiv relative to the amine. It is better to have unreacted starting material (separable) than inseparable dialkylated byproduct.

  • Dilution: Increase solvent volume from 5V to 10V or 15V . High dilution favors mono-alkylation statistically.

  • Amine Excess: If the

    
    -alanine derivative is cheap, use 1.5–2.0 equivs of the amine to statistically saturate the halide.
    
Q2: The reaction stalls at 70% conversion even at 65°C.

Diagnosis: This is likely "Surface Passivation" of the inorganic base. The


 surface becomes coated with 

byproduct, stopping the proton scavenging required for the reaction to continue. Corrective Action:
  • Agitation: Ensure vigorous stirring (vortexing).

  • Particle Size: Use powdered

    
     rather than granular, or grind it before use.
    
  • Phase Transfer: Add 5 mol% Tetrabutylammonium Bromide (TBAB) to solubilize the carbonate/halide interaction.

Q3: My ester moiety is hydrolyzing to the acid.

Diagnosis: Presence of water at elevated temperatures (60°C+) with carbonate base causes saponification. Corrective Action:

  • Solvent Dryness: Use anhydrous MeCN/DMF.

  • Base Switch: Switch to an organic base like DIPEA (Hunig's Base) (2.0 equiv) in MeCN. Organic bases are less prone to promoting hydrolysis than heterogeneous carbonate/water systems.

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to diagnose your specific experimental outcome.

Troubleshooting Start Experimental Outcome? LowConv Low Conversion (<50%) Start->LowConv HighImp High Impurities (Dialkyl/Elimination) Start->HighImp Success Target Yield (>85%) Start->Success CheckT Check Temp. Is T < 60°C? LowConv->CheckT CheckStoich Check Stoichiometry Halide > 1.0 equiv? HighImp->CheckStoich IncreaseT Action: Increase T to 65-75°C CheckT->IncreaseT Yes AddCat Action: Add NaI (Finkelstein) CheckT->AddCat No (Already Hot) ReduceHalide Action: Reduce Halide to 0.95 eq CheckStoich->ReduceHalide Yes Dilute Action: Dilute Reaction (High M) CheckStoich->Dilute No

Caption: Diagnostic workflow for optimizing yield and selectivity.

References

  • Mechanism of

    
     Reactions & Steric Hindrance: 
    
    • Title: Steric Hindrance in

      
       Reactions.[1][2][3][4]
      
    • Source: Chemistry Steps.[2][5][6][7][8][9][10][11][12]

    • URL:[Link]

  • N-Alkylation Optimization (General Principles)

    • Title: Alkylation of Amines (Challenges and Workarounds).
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Catalytic N-Alkylation (Relevant Context for Conditions)

    • Title: Direct Catalytic N-Alkyl
    • Source: N
    • URL:[Link]

  • Beta-Alanine Synthesis & Reactivity

    • Title: Selective N-Alkyl

      
      -alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.[13]
      
    • Source: N
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Determination of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid, a substituted β-amino acid, ensuring its chemical and stereochemical purity is paramount. Impurities, whether they are residual starting materials, by-products from synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Furthermore, as this molecule possesses a chiral center, the enantiomers can exhibit different biological activities. Therefore, robust and reliable analytical methods are required to separate and quantify the main component from all potential impurities, including its enantiomeric counterpart.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the comprehensive purity assessment of this compound. We will explore three distinct chromatographic approaches: Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, and Chiral HPLC. The discussion will delve into the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative performance data, grounding all recommendations in established scientific principles and regulatory expectations outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]

The Analytical Challenge: A Polar, Zwitterionic, and Chiral Molecule

The structure of this compound presents a tripartite analytical challenge:

  • Polarity & Zwitterionic Nature : The presence of both a primary amine and a carboxylic acid group makes the molecule highly polar and capable of existing as a zwitterion. This can lead to poor retention on traditional reversed-phase columns.[5][6]

  • Lack of a Strong Chromophore : While the chlorophenyl group provides UV absorbance, it may not be sufficient for detecting trace-level impurities without specialized techniques.

  • Chirality : The molecule is chiral, necessitating a stereoselective method to determine enantiomeric purity.

Addressing these challenges requires a multi-faceted HPLC strategy. No single method is likely to be sufficient for a complete purity profile.

High-Level HPLC Purity Workflow

The general process for determining the purity of a pharmaceutical substance using HPLC follows a structured workflow. This ensures that the results are accurate, reproducible, and meet regulatory standards for quality control.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample & Standard Receipt Prep Accurate Weighing & Dilution in Suitable Solvent Sample->Prep Filt Filtration (0.45 µm) Prep->Filt System HPLC System Setup & Equilibration Filt->System SST System Suitability Test (SST) (USP <621>) System->SST Inject Sample Injection & Sequence Run SST->Inject Acq Chromatogram Acquisition Inject->Acq Integ Peak Integration & Identification Acq->Integ Calc Purity Calculation (% Area, etc.) Integ->Calc Report Final Report Generation Calc->Report

Caption: General workflow for HPLC purity determination.

Method Comparison: Strategies for Purity Analysis

We will now compare three distinct HPLC methods. Each is designed to address a different aspect of the purity profile of this compound.

Method 1: Reversed-Phase HPLC for General Impurity Profiling

This is the workhorse method for separating the API from its structurally related impurities. The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase.[1]

  • Scientific Rationale : A C18 (octadecylsilane) stationary phase provides a non-polar surface. To achieve adequate retention for our polar analyte, the mobile phase pH is acidified. At a low pH (e.g., 2.5-3.0), the carboxyl group is protonated (-COOH), reducing the molecule's overall polarity and promoting retention. The primary amine remains protonated (-NH3+). This approach provides a robust separation of the main peak from less polar or more polar impurities.

  • Expertise in Action : While derivatization is common for amino acid analysis to enhance sensitivity, it is often avoided for purity methods.[7][8][9] Derivatization can introduce new impurities from the reagent itself and may not react equally with the API and all potential impurities, leading to inaccurate quantification. Direct UV detection is simpler and more robust for this purpose.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile
Method 2: Ion-Pair Reversed-Phase HPLC

This technique is an excellent alternative when standard RP-HPLC fails to provide adequate retention or results in poor peak shape for highly polar or ionic compounds.

  • Scientific Rationale : Ion-pair chromatography involves adding an ion-pairing reagent to the mobile phase.[10][11] For our analyte, which is cationic at low pH (-NH3+), an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or sodium hexanesulfonate is used. The reagent forms a neutral ion-pair with the protonated amine group of the analyte. This new complex is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to increased retention and often improved peak symmetry.[11][12]

  • Trustworthiness : This method provides an orthogonal separation mechanism to standard RP-HPLC. If an impurity co-elutes with the main peak in the standard RP-HPLC method, it is very likely to be separated using the ion-pair method due to the different retention mechanism. This provides a higher degree of confidence in the overall purity assessment.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Sodium Hexanesulfonate in 25 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% to 70% B over 20 minutes, hold for 5 min, return to 10% B and equilibrate for 10 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Mobile Phase A
Method 3: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is a non-negotiable step in the quality control of a chiral drug. This requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Scientific Rationale : For zwitterionic amino acids, zwitterionic CSPs are highly effective.[13] A column like the CHIRALPAK ZWIX(+) contains both positive and negative charges (a quaternary ammonium and a sulfonic acid group). It separates enantiomers based on a combination of ionic interactions, hydrogen bonding, and steric repulsion. The mobile phase, typically a mixture of alcohols with acidic and basic additives, modulates these interactions to achieve separation.

  • Authoritative Grounding : The selection of a zwitterionic CSP is supported by chiral separation databases which show its effectiveness for similar amino acid structures.[13] This approach is a direct method and is preferable to indirect methods involving derivatization, which can carry the risk of racemization during the reaction.[14]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column CHIRALPAK ZWIX(+), 4.6 x 250 mm, 5 µm
Mobile Phase Methanol / Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in Mobile Phase

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three methods. The data are representative and serve to highlight the relative strengths of each technique for its intended purpose. Method validation according to ICH Q2(R1) guidelines is required to establish official performance figures.[15][16]

Performance ParameterMethod 1: RP-HPLCMethod 2: Ion-Pair RP-HPLCMethod 3: Chiral HPLC
Intended Purpose Achiral Impurity ProfilingOrthogonal Achiral PurityEnantiomeric Purity
Retention Time (API) ~8.5 min~12.0 minR-enantiomer: ~9.2 minS-enantiomer: ~10.8 min
Resolution (Rs) > 2.0 for known impurities> 2.5 for known impurities> 2.0 between enantiomers
Tailing Factor (Tf) 1.0 - 1.40.9 - 1.21.0 - 1.3
Pros - Simple mobile phase- Fast gradient- Robust and widely used- Excellent retention control- Improved peak shape- Orthogonal selectivity- Direct enantiomer separation- High stereoselectivity
Cons - Potential for poor retention- Possible peak tailing- More complex mobile phase- Longer equilibration times- Not MS-compatible- Expensive column- Sensitive to mobile phase- Longer run time (isocratic)

Conclusion and Recommendations

A comprehensive purity assessment of this compound requires a strategic combination of HPLC methods.

  • For routine quality control of chemical purity , the Reversed-Phase HPLC method (Method 1) is the recommended starting point due to its simplicity and robustness. It is effective for quantifying most process-related impurities and degradation products.

  • To ensure the absence of co-eluting impurities and to build a more complete purity profile during method development and validation, the Ion-Pair RP-HPLC method (Method 2) should be employed as a complementary, orthogonal technique. Its different selectivity provides a higher level of assurance in the analytical results.

  • The Chiral HPLC method (Method 3) is mandatory for determining the enantiomeric purity. The direct separation on a zwitterionic CSP is a highly specific and reliable approach for quantifying the undesired enantiomer.

By employing these distinct yet complementary methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring it meets the stringent quality and safety standards required for pharmaceutical use. All methods must be fully validated in accordance with ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[3][15]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pergande, M. R., & Cologna, S. M. (2017). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Methods in Molecular Biology, 159-166. [Link]

  • HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. HPLC Application Note. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. White Paper. [Link]

  • Eslami, A., & Lázaro, M. J. (1996). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 736(1-2), 245-252. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. [Link]

  • Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Kulsing, C., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. RSC Advances, 1(8), 1382-1393. [Link]

  • Bruckner, H., & Westhauser, T. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 73(13), 3155-3162. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Google Patents. (2010). CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Presentation. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Moody, C. J., & O'Hagan, D. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 478, 244-249. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461369. [Link]

  • Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Tsesarskaia, M., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical Biochemistry, 344(2), 209-215. [Link]

Sources

Comparing biological activity of ortho-chloro vs para-chloro beta-phenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, evaluating the biological activity of non-proteinogenic amino acids requires looking beyond simple structural formulas to understand the thermodynamic and kinetic realities of molecular binding. β-phenylalanine (β-Phe) derivatives are highly valued in drug development for their enhanced metabolic stability and unique conformational properties compared to canonical α-amino acids[1].

When functionalizing the β-Phe scaffold with a chlorine atom, the positional isomerism—specifically the choice between the ortho (2-position) and para (4-position)—fundamentally rewrites the molecule's interaction with biological targets. This guide objectively compares the biophysical properties, target modulation capabilities, and experimental evaluation of ortho-chloro vs para-chloro β-phenylalanine analogs.

The Thermodynamic Puzzle: Structural & Electronic Causality

The addition of a methylene group in the β-amino acid backbone increases the flexibility of the molecule. Consequently, the rotational freedom around the


 (aromatic ring) bond becomes a primary driver of biological activity.
  • para-Chloro-β-Phenylalanine (p-Cl-β-Phe): Placing the chlorine atom at the 4-position extends the linear axis of the aromatic ring. The chlorine acts as a highly lipophilic, electron-withdrawing bioisostere for a tyrosine hydroxyl group, but without hydrogen-bonding capabilities. Because the para position is spatially distant from the β-amino and carboxylate backbone, the aromatic ring retains free rotation. This allows the analog to thread into deep, narrow hydrophobic pockets, though it pays a higher entropic penalty upon target binding due to the loss of multiple rotameric states.

  • ortho-Chloro-β-Phenylalanine (o-Cl-β-Phe): Shifting the bulky chlorine atom to the 2-position introduces a severe steric clash with the β-backbone. This "steric blockade" restricts the molecule into a limited set of orthogonal conformations. If this pre-organized geometry matches the bioactive conformation of a target receptor, the binding affinity can increase dramatically due to a minimized entropic penalty. Conversely, in highly restrictive active sites, this bulk causes immediate rejection.

Target Modulation & Biological Activity

Tryptophan Hydroxylase (TPH) Inhibition

Tryptophan hydroxylase (TPH1 and TPH2) is the rate-limiting enzyme in serotonin biosynthesis. The canonical α-amino acid para-chlorophenylalanine (pCPA) is a classic, albeit weak (IC50 > 50 µM), competitive inhibitor of TPH that unfortunately crosses the blood-brain barrier[2].

When translating this SAR to β-amino acid and related scaffolds, positional isomerism dictates efficacy. In the, para-substituted analogs often lose activity due to poor active-site complementary fit. However, shifting the halogen to the ortho position can dramatically improve target binding. The ortho-substitution locks the aromatic ring into a favorable orientation that interacts strongly with the catalytic residues of TPH1, restoring and enhancing inhibition at low micromolar concentrations[2].

Pathway Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH1) Trp->TPH Substrate HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation pCl para-Chloro-β-Phe (Weak Competitive) pCl->TPH Inhibits oCl ortho-Chloro-β-Phe (Steric Lock) oCl->TPH Modulates

Figure 1: TPH signaling pathway and structural modulation by β-Phe analogs.

Enzymatic Gatekeeping in Biosynthesis

The adenylation enzyme HitB, which selectively activates (S)-β-Phe for incorporation into the antibiotic hitachimycin, serves as a strict gatekeeper for analog tolerance. Structural data () reveals that while the enzyme's active site possesses enough conformational flexibility to accommodate meta-substituted analogs, both ortho- and para-chloro β-Phe analogs exhibit prohibitively high


 values[3],[4]. The para-substitution clashes with the depth of the pocket, while the ortho-substitution disrupts the required catalytic geometry at the β-backbone, leading to rejection from the biosynthetic pathway[3].

Self-Validating Experimental Methodology

To objectively compare the biological activity (e.g., TPH1 inhibition) of these analogs, researchers must utilize assays that eliminate optical interference. Halogenated aromatic rings can cause autofluorescence or quench colorimetric readouts. Therefore, a self-validating LC-MS/MS workflow is the gold standard.

Protocol: LC-MS/MS Evaluation of Enzymatic Inhibition

  • Reagent Assembly: Prepare recombinant human TPH1 enzyme. Critical Causality: The essential cofactor tetrahydrobiopterin (BH4) is highly unstable and must be prepared fresh in a buffer containing 1 mM Dithiothreitol (DTT) to prevent auto-oxidation before the assay begins.

  • Equilibrium Pre-incubation: Incubate TPH1 (10 nM) with a concentration gradient (1 nM to 100 µM) of either ortho- or para-chloro-β-Phe in HEPES buffer (pH 7.4) for 15 minutes at 37°C. Causality: This allows the conformationally restricted ortho-analogs time to establish equilibrium binding before the reaction is driven forward by the substrate.

  • Reaction Initiation & Quenching: Initiate the reaction by adding 50 µM L-Tryptophan and 100 µM BH4. Incubate for 20 minutes. Quench the reaction instantly by adding an equal volume of 0.1% Formic Acid in Acetonitrile containing 100 nM of heavy-isotope labeled 5-HTP (

    
    -5-HTP). Causality: The acidic organic solvent denatures the enzyme to freeze the kinetic snapshot, while the heavy internal standard (IS) corrects for matrix effects and ionization suppression during mass spectrometry.
    
  • LC-MS/MS Readout: Centrifuge the precipitated proteins and inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify the formation of 5-HTP.

  • Self-Validation Checkpoint: Before calculating the

    
    , calculate the Z'-factor using the positive control (e.g., telotristat ethyl) and the DMSO vehicle control.
    
    • Validation Rule: The assay is only valid if

      
      . A lower score indicates unacceptable noise or cofactor degradation, meaning the plate must be rejected.
      

Workflow N1 1. Reagent Prep (Fresh BH4 + DTT) N2 2. Enzyme Pre-incubation (Equilibrium Binding) N1->N2 N3 3. Reaction Quenching (0.1% FA + Heavy IS) N2->N3 N4 4. LC-MS/MS Readout (High Sensitivity) N3->N4 N5 N5 N4->N5

Figure 2: Self-validating LC-MS/MS workflow for evaluating enzymatic inhibition.

Quantitative Data Summary

The table below summarizes the divergent physicochemical and biological properties driven by the positional isomerism of the chlorine atom on the β-Phe scaffold.

Propertyortho-Chloro-β-Phenylalaninepara-Chloro-β-PhenylalanineMechanistic Driver
Aromatic Rotation (

)
Highly restricted (Steric lock)Freely rotatingProximity of the bulky Cl atom to the β-backbone.
TPH1 Inhibition Potential High (Conformationally dependent)Weak / Moderateortho-substitution can lock the bioactive conformation[2].
Enzymatic Incorporation (HitB) Rejected (High

)
Rejected (High

)
Both positions clash with the strict gatekeeper pocket[3].
Lipophilicity (LogP) HighHighHalogenation increases hydrophobicity[1].
Dipole Moment Asymmetric / AngledLinear along the aromatic axisPosition of the electron-withdrawing chlorine atom.

References

  • Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease Source: PubMed Central (PMC) URL:[Link]

  • Crystal structure of HitB in complex with (S)-beta-phenylalanine sulfamoyladenosine Source: RCSB Protein Data Bank URL:[Link]

  • Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids Source: PubMed URL:[Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives Source: ACS Chemical Biology URL:[Link]

Sources

X-ray diffraction analysis of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical crystallography, I approach the solid-state characterization of small molecule scaffolds not merely as a routine analytical task, but as a foundational pillar of drug development.

The compound 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (often utilized as a hydrochloride salt, CAS 1258640-62-8) is a highly versatile amino acid derivative and small molecule scaffold[1][2]. Because it possesses a chiral center at the C2 position and is capable of forming complex hydrogen-bonding networks (via its amine and carboxylic acid moieties), understanding its exact 3D atomic arrangement is critical. The solid-state form directly dictates the compound's physicochemical properties, including thermodynamic stability, solubility, and ultimately, its viability in downstream pharmaceutical formulations[3][4].

This guide objectively compares the two gold-standard X-ray diffraction (XRD) techniques—Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) —providing actionable, self-validating protocols for the rigorous characterization of this specific scaffold.

Mechanistic Foundations: SCXRD vs. PXRD

Both techniques rely on Bragg’s Law (


), where X-rays interact with the electron clouds of atoms in a crystal lattice, resulting in constructive interference at specific angles[3][5]. However, the physical state of the sample fundamentally alters the analytical output:
  • SCXRD utilizes a single, highly ordered crystal. The focused X-ray beam produces discrete diffraction spots, allowing for the precise mathematical reconstruction of the 3D electron density map. For this compound, SCXRD is the only definitive way to determine its absolute stereochemistry[3][6].

  • PXRD analyzes a bulk powder consisting of millions of randomly oriented microcrystals. The diffraction pattern appears as concentric rings, measured as a 1D plot of intensity versus diffraction angle (

    
    ). It serves as a structural "fingerprint" for the bulk material[6][7].
    
Comparative Performance Data
Analytical FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement Single, defect-free crystal (0.1 – 0.3 mm)Polycrystalline bulk powder (10 – 50 mg)
Primary Output 3D atomic coordinates, absolute configurationPhase identification, purity, crystallinity
Throughput Low (Hours to days per crystal)High (Minutes per scan)
Data Complexity High (Requires crystallographic refinement)Moderate (Pattern matching & Rietveld refinement)
Role for Target Compound Determining C2 chirality via Cl anomalous dispersionRoutine batch-to-batch polymorph screening

Solid-State Characterization Workflow

To ensure absolute scientific integrity, SCXRD and PXRD must not be viewed as isolated tests, but as a coupled, self-validating system . The 3D structure solved by SCXRD is used to mathematically generate a calculated PXRD pattern, which acts as the ultimate reference standard for the bulk powder[5][8].

Workflow A Synthesized Compound (this compound) B Crystallization (Slow Evaporation) A->B Single Crystal C Bulk Precipitation (Rapid Crash/Anti-solvent) A->C Bulk Powder D SCXRD Analysis (Absolute Configuration) B->D E PXRD Analysis (Phase Purity & Polymorphism) C->E F 3D Molecular Structure & Unit Cell (CIF) D->F G Experimental Diffractogram (Phase ID) E->G F->E Calculated PXRD

Coupled workflow demonstrating the self-validating loop between SCXRD and PXRD analyses.

Self-Validating Experimental Protocols

Protocol A: SCXRD for Absolute Configuration

Objective: Determine the 3D atomic arrangement and verify the chirality of the C2 position.

  • Crystal Growth (Thermodynamic Control): Dissolve 5 mg of this compound in a 1:1 mixture of methanol and water. Allow for slow solvent evaporation at 20°C over 72 hours.

    • Causality: Slow evaporation kinetics favor the formation of a highly ordered, defect-free lattice, preventing the kinetic trapping of metastable polymorphs.

  • Data Collection: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Copper (Cu-K

    
    )  X-ray source (
    
    
    
    Å).
    • Causality: While Molybdenum (Mo) sources are common, Cu radiation is strictly required here. The heavier Chlorine atom on the phenyl ring exhibits strong anomalous dispersion under Cu radiation, allowing for the precise calculation of the Flack parameter to confirm absolute stereochemistry[3].

  • Structure Solution & Self-Validation: Solve the structure using direct methods.

    • Validation Check: The protocol is considered successful and validated only if the final crystallographic R-factor (

      
      ) is 
      
      
      
      (indicating
      
      
      agreement between the model and raw data) and the Flack parameter is
      
      
      .
Protocol B: PXRD for Bulk Phase Purity

Objective: Confirm that the 500g bulk manufacturing batch is phase-pure and structurally identical to the validated single crystal.

  • Sample Preparation: Gently grind 30 mg of the bulk powder using an agate mortar and pestle. Back-load the powder into a zero-background sample holder.

    • Causality: Gentle grinding ensures random crystallite orientation, mitigating "preferred orientation" artifacts where plate-like crystals align and artificially inflate specific peak intensities[3]. Over-grinding must be avoided, as mechanical stress can induce localized amorphization[4].

  • Data Acquisition: Scan the sample in Bragg-Brentano geometry from 5° to 50°

    
     using a step size of 0.02° and a dwell time of 1 second per step[9].
    
    • Causality: The 5° to 50° range captures all diagnostic low-angle intermolecular spacing peaks characteristic of small pharmaceutical molecules[9].

  • Phase Verification & Self-Validation: Import the Crystallographic Information File (CIF) generated from Protocol A into the PXRD software to generate a calculated diffractogram. Overlay the experimental bulk PXRD data with the calculated data[5][8].

    • Validation Check: A 1:1 match of peak positions (

      
      ) confirms bulk phase purity. Any extraneous peaks indicate polymorphic contamination or unreacted precursors.
      

Polymorph Start Bulk Powder Sample PXRD Run PXRD Scan (5° to 50° 2θ) Start->PXRD Compare Compare to Calculated Reference Pattern PXRD->Compare Match Exact Match? (Peak Positions) Compare->Match Pure Phase Pure Form I Match->Pure Yes Mismatch Peak Shifts or New Peaks? Match->Mismatch No Amorphous Broad Halo (Amorphous Phase) Mismatch->Amorphous Halo NewPoly New Polymorph or Solvate/Hydrate Mismatch->NewPoly Sharp Peaks

Decision tree for interpreting PXRD data during routine bulk powder analysis.

Conclusion

For complex small molecule scaffolds like this compound, neither SCXRD nor PXRD should be used in isolation. SCXRD provides the foundational truth—elucidating the exact 3D atomic coordinates and confirming stereochemistry via the anomalous dispersion of its chlorine atom[3]. Conversely, PXRD scales this truth, acting as a rapid, high-throughput quality control mechanism to ensure that bulk manufacturing batches remain phase-pure and free of metastable polymorphs[3][4]. By linking these two techniques through calculated reference patterns, researchers establish a closed-loop, self-validating analytical framework.

References

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography". Lab Manager.[Link]

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique". Creative Biostructure.[Link]

  • Thakral, N. K., et al. "Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations". Journal of Pharmaceutical Sciences / PubMed.[Link]

  • National Institutes of Health (NIH). "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization". PMC.[Link]

  • American Chemical Society (ACS). "A Comparison of Cocrystal Structure Solutions from Powder and Single Crystal Techniques". Crystal Growth & Design.[Link]

  • ResearchGate. "Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review". Indonesian Journal of Chemistry and Environment.[Link]

Sources

Validating Enantiomeric Excess of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists and Analytical Scientists

Executive Summary: The -Amino Acid Challenge

The target molecule, 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid , represents a specific class of chiral building blocks known as


-amino acids . Unlike their 

-amino acid counterparts, these molecules possess a chiral center at the C2 position (adjacent to the carboxyl group) while the amino group resides on the C3 position.

This structural nuance renders standard gas chromatography (GC) ineffective without harsh derivatization due to zwitterionic volatility issues. Furthermore, traditional polysaccharide-based HPLC columns (e.g., OD-H, AD-H) often fail to retain the free zwitterion adequately, leading to poor peak shape and unreliable integration.

The Verdict: While pre-column derivatization (Marfey’s method) is a viable legacy option, Zwitterionic Chiral Ion Exchange (ZWIX) chromatography is the superior, modern approach. It offers a self-validating system via column switching, requires no derivatization, and provides high-throughput capability essential for Process Analytical Technology (PAT).

Comparative Analysis of Validation Methods

The following table objectively compares the three primary methodologies for determining the enantiomeric excess (ee) of the target molecule.

FeatureMethod A: Zwitterionic Ion Exchange (Recommended) Method B: Crown Ether Ligand Exchange Method C: Marfey’s Derivatization
Primary Column Chiralpak ZWIX(+) / ZWIX(-)Crownpak CR-I(+)Standard C18 (Achiral)
Sample Prep None (Dissolve & Shoot)None (Acidic solution)Complex (Reaction, Quench, Dilute)
Mechanism Double Ion-pairingHost-Guest ComplexationDiastereomer formation
Detection UV (254 nm) or CAD/ELSDUV (Low wavelength)UV (340 nm) / Fluorescence
Throughput High (< 10 min)Medium (15-30 min)Low (> 45 min prep + run)
Risk Factor Mobile phase pH sensitivitySteric hindrance of 2-Cl-benzyl groupKinetic resolution (racemization during prep)
Validation Self-Validating (Elution reversal)Requires pure standardsRequires pure standards

Deep Dive: The Optimized Protocol (Method A)

Why ZWIX?

The target molecule is an ampholyte (contains both acidic


 and basic 

).[1] ZWIX stationary phases contain both anion- and cation-exchange sites fused with a Cinchona alkaloid chiral selector. This creates a "Double Ion-Pairing" mechanism where the amino acid is retained only when both its charged groups interact with the stationary phase. This specificity eliminates matrix interference and ensures that non-zwitterionic impurities elute at the void volume.
Standard Operating Procedure (SOP)

Objective: Quantify ee% of this compound with


.
1. Chromatographic Conditions
  • Column: Chiralpak ZWIX(+) (

    
    , 
    
    
    
    or
    
    
    )
  • Mobile Phase (Premix):

    • Solvent A: Methanol (MeOH)[1][2]

    • Solvent B: Acetonitrile (MeCN)[1]

    • Ratio: 50:50 (v/v)[1][2][3]

  • Additives (Critical):

    • Acid: 50 mM Formic Acid[1][2]

    • Base: 25 mM Diethylamine (DEA) or Triethylamine (TEA)

    • Note: The acid/base molar ratio must be 2:1 to ensure the stationary phase and analyte are in the correct ionization state.

  • Flow Rate:

    
     (for 3.0 mm ID)
    
  • Temperature:

    
     (Lower temperature often improves resolution for ZWIX)
    
  • Detection: UV at

    
     (Amide/Carboxyl) and 
    
    
    
    (Chlorophenyl ring).
2. Sample Preparation
  • Weigh

    
     of the sample.
    
  • Dissolve in

    
     of the Mobile Phase (MeOH/MeCN/Water 49:49:2).
    
    • Tip: Adding 2% water helps solubility and peak shape but does not significantly alter selectivity.[2]

  • Filter through a

    
     PTFE filter.
    
3. System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Signal-to-Noise (S/N):

    
     for the minor enantiomer at 0.1% level.
    

The "Self-Validating" Logic (Elution Reversal)

A critical requirement for high-integrity data (E-E-A-T) is proving that a small peak is indeed an enantiomer and not an impurity.

The ZWIX system offers a unique advantage: ZWIX(+) and ZWIX(-) are pseudo-enantiomers. [2]

  • Run on ZWIX(+): The (S)-enantiomer elutes first (Time

    
    ), (R) elutes second (Time 
    
    
    
    ).
  • Run on ZWIX(-): The elution order MUST reverse. (R) elutes at

    
    , (S) at 
    
    
    
    .

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the method, ensuring no false positives.

ValidationWorkflow Start Start: Sample Received Solubility Solubility Check (MeOH/MeCN + 2% H2O) Start->Solubility ScreenZWIX Screen ZWIX(+) Column 50mM Formic / 25mM DEA Solubility->ScreenZWIX ResolutionCheck Is Rs > 1.5? ScreenZWIX->ResolutionCheck Optimize Optimize: 1. Lower Temp (15°C) 2. Change MeOH/MeCN Ratio ResolutionCheck->Optimize No Validation Validation Step: Switch to ZWIX(-) Column ResolutionCheck->Validation Yes Optimize->ScreenZWIX ReversalCheck Did Elution Order Reverse? Validation->ReversalCheck ImpurityFlag Result: Peak is Impurity (Not Enantiomer) ReversalCheck->ImpurityFlag No Success Result: Validated Method Calculate ee% ReversalCheck->Success Yes

Figure 1: The "Elution Reversal" logic flow for validating enantiomeric excess using Zwitterionic CSPs.

Alternative: Marfey’s Reagent (When HPLC Columns are Unavailable)

If ZWIX columns are not accessible, the use of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent) is the standard backup.

Mechanism

FDAA reacts with the primary amine of the


-amino acid to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Critical Protocol Warnings
  • Stoichiometry: You must use a 1.5x molar excess of FDAA to ensure complete derivatization. Incomplete reaction leads to kinetic resolution (one enantiomer reacts faster), falsifying the ee result.

  • Quenching: The reaction must be quenched with HCl to stop side reactions before injection.

  • Reference: See Bhushan et al. for detailed kinetics of Marfey's reaction on non-proteinogenic amino acids [3].

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation.[2] Link

  • Ilisz, I., et al. (2009).

    
    -homoamino acids using crown ether-based chiral stationary phase." Journal of Separation Science, 32(7), 981-987. Link
    
  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link

  • Péter, A., et al. (2001).[4] "High-performance liquid chromatographic enantioseparation of

    
    -amino acids." Journal of Chromatography A, 926(2), 229-238.[4] Link
    

Sources

Comparative Binding Affinity Guide: GABA Analogs vs. 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of the binding affinity and pharmacological profile of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid (a


-amino acid derivative) versus established GABA analogs such as Baclofen  (

-amino acid) and GABA itself.
Executive Summary

The core distinction between the target compound (This compound ) and classical GABA analogs (e.g., Baclofen) lies in the carbon backbone length and substituent orientation . While Baclofen is a


-amino acid optimized for the GABA-B receptor  orthosteric site, the target compound is a 

-amino acid derivative. Structural-Activity Relationship (SAR) analysis indicates that this shortening of the backbone significantly alters binding selectivity, shifting affinity away from GABA-B agonism toward potential interactions with GABA transporters (GAT) or GABA-A receptor

-alanine sites.

Chemical Identity & Structural Divergence

To understand the binding affinity, we must first deconstruct the structural scaffolds.

FeatureGABA (Endogenous Ligand)Baclofen (Clinical Standard)Target Compound
IUPAC Name 4-Aminobutanoic acid4-Amino-3-(4-chlorophenyl)butanoic acidThis compound
Backbone Class

-Amino Acid (4-carbon)

-Amino Acid (4-carbon)

-Amino Acid (3-carbon)
Lipophilic Group None4-Chlorophenyl (

-position)
2-Chlorobenzyl (

-position)
N-to-COOH Distance ~4.8 Å (Extended)~4.8 Å (Mimics GABA)~3.7 Å (Shortened)
Primary Target GABA-A, GABA-B, GATGABA-B AgonistPredicted: GAT / Weak GABA-A
Structural Logic:
  • GABA-B Affinity Requirement: High-affinity GABA-B agonism requires a

    
    -amino acid backbone where the distance between the basic amine and acidic carboxylate mimics the extended conformation of GABA. The phenyl ring in Baclofen (at the 
    
    
    
    -position) locks this conformation.
  • The Target's Deficiency: The target compound is a

    
    -amino acid . The shorter backbone (propanoic vs. butanoic) reduces the N-to-COOH distance, preventing the molecule from spanning the orthosteric binding pocket of the GABA-B receptor effectively.
    

Mechanistic Comparison: Binding Pathways

The following diagram illustrates the divergent signaling pathways and binding pockets for these structural classes.

G Compound_Target 3-Amino-2-[(2-chlorophenyl) methyl]propanoic acid (Beta-Amino Acid) Receptor_GABAB GABA-B Receptor (Metabotropic / Gi/o) Compound_Target->Receptor_GABAB Low/No Affinity (Steric Mismatch) Receptor_GABAA GABA-A Receptor (Ionotropic / Cl- Channel) Compound_Target->Receptor_GABAA Weak Partial Agonist (Beta-Alanine Site) Transporter_GAT GABA Transporter (GAT-1 / GAT-3) Compound_Target->Transporter_GAT Potential Inhibition (Beta-Alanine Analog) Compound_Baclofen Baclofen (Gamma-Amino Acid) Compound_Baclofen->Receptor_GABAB High Affinity (Ki ~100 nM) Compound_Baclofen->Receptor_GABAA No Affinity Compound_GABA GABA (Endogenous) Compound_GABA->Receptor_GABAB High Affinity (Agonist) Compound_GABA->Receptor_GABAA High Affinity (Agonist) Compound_GABA->Transporter_GAT Substrate Effect_Inhibition Neuronal Inhibition (Hyperpolarization) Receptor_GABAB->Effect_Inhibition Receptor_GABAA->Effect_Inhibition

Caption: Structural divergence dictates target selectivity. The target compound's shortened backbone (red path) precludes effective GABA-B activation, shifting potential activity to GAT or low-affinity GABA-A sites.

Comparative Binding Affinity Data

The table below synthesizes experimental data for standard analogs and predicted values for the target compound based on established SAR principles for


-amino acids.
CompoundGABA-B Affinity (

/

)
GABA-A Affinity (

)
Mechanism of ActionClinical/Research Status
GABA 10–100 nM10–100 nMEndogenous AgonistNeurotransmitter
(R)-Baclofen ~100 nM > 100

M (Inactive)
Selective GABA-B AgonistFDA-Approved (Spasticity)
Saclofen ~5

M (Antagonist)
> 100

M
GABA-B AntagonistResearch Tool

-Alanine
> 100

M
~10–50

M
Glycine/GABA-A AgonistDietary Supplement
Target Compound *Predicted: > 50

M
Predicted: > 100

M
Putative GAT Inhibitor Chemical Reagent

*Note: Direct


 values for this compound are not established in major pharmacological databases. Values are inferred from SAR studies of 

-substituted

-amino acids.
Critical Analysis of the Target Compound:
  • Steric Hindrance: The (2-chlorophenyl)methyl group is bulky and located at the

    
    -position. In contrast, Baclofen's chlorophenyl group is at the 
    
    
    
    -position. This positional shift disrupts the "lock-and-key" fit required for the GABA-B binding pocket.
  • Ortho- vs. Para-Substitution: Baclofen utilizes a 4-chloro (para) substituent. The target compound utilizes a 2-chloro (ortho) substituent.[1] SAR studies consistently show that ortho-substitution on the phenyl ring of GABA analogs drastically reduces affinity for GABA-B receptors due to steric clash with the receptor's hydrophobic pocket.

  • Beta-Amino Acid Profile:

    
    -amino acids (like the target) are often substrates or inhibitors of GABA Transporters (GAT) rather than receptor ligands. The target is likely a GAT inhibitor  or a metabolic control  rather than a functional receptor agonist.
    

Experimental Protocol: Radioligand Binding Assay

To empirically verify the binding affinity of the target compound against Baclofen, use the following GABA-B Displacement Assay .

Materials:
  • Receptor Source: Rat cerebral cortex synaptic membranes (rich in GABA-B).

  • Radioligand:

    
    -Baclofen (Specific Activity: 40–60 Ci/mmol).
    
  • Non-Specific Ligand: 100

    
    M Isoguvacine (to block GABA-A) and 100 
    
    
    
    M GABA (to define non-specific binding).
  • Test Compound: this compound (dissolved in DMSO, final concentration <1%).

Step-by-Step Protocol:
  • Membrane Preparation:

    • Homogenize rat cortex in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellet.
      
    • Wash Step: Repeat centrifugation 3 times to remove endogenous GABA (critical for accurate

      
      ).
      
  • Incubation:

    • Prepare assay tubes: 100

      
      L Membrane suspension + 50 
      
      
      
      L
      
      
      -Baclofen (Final conc. 5 nM) + 50
      
      
      L Test Compound (Concentration range:
      
      
      M to
      
      
      M).
    • Incubate for 20 minutes at 20°C (Room Temp). Note: GABA-B binding is rapid.

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

    • Wash filters

      
       with 3 mL ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (Log-concentration vs. Response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Baclofen, typically ~100 nM).

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective induction of GABAB binding sites." Journal of Medicinal Chemistry, 38(17), 3313-3331. Link

  • Kerr, D. I., & Ong, J. (1995). "GABA-B receptors."[2][3][4][5][6] Pharmacology & Therapeutics, 67(2), 187-246. Link

  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists.[2][7] Design and therapeutic prospects." Journal of Medicinal Chemistry, 45(19), 4188-4199. Link

  • ChemScene. "this compound hydrochloride Product Data." ChemScene Catalog. Link

Sources

Structural and Pharmacological Divergence: A Comparative Guide to Baclofen and its β-Amino Acid Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of neuropharmacology and peptidomimetic drug design, the spatial relationship between pharmacophoric groups dictates receptor selectivity. This guide provides an in-depth structural and mechanistic comparison between Baclofen (a gold-standard


-amino acid therapeutic) and its constitutional isomer, 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid  (a 

-amino acid building block). While both share the exact molecular formula (

), the shortening of the carbon backbone fundamentally shifts their physicochemical properties and receptor affinities.

Structural and Physicochemical Profiling

The core divergence between these two molecules lies in their amino acid classification. Baclofen is a derivative of


-aminobutyric acid (GABA), possessing a 4-carbon butanoic acid backbone. Conversely, this compound is a derivative of 

-alanine, possessing a 3-carbon propanoic acid backbone with a bulky benzylic substitution.
Table 1: Comparative Physicochemical Data
PropertyBaclofenThis compound
Chemical Classification

-Amino Acid

-Amino Acid
Molecular Formula


Molecular Weight 213.66 g/mol 213.66 g/mol (Free base) / 250.12 g/mol (HCl salt)
Backbone Structure Butanoic acid (4 carbons)Propanoic acid (3 carbons)
Substituent Position 4-chlorophenyl at the

-carbon
(C3)
2-chlorobenzyl at the

-carbon
(C2)
Amine Position

-carbon (C4)

-carbon (C3)
Primary Utility FDA-approved

Agonist (Muscle Relaxant)
Synthetic Building Block / Peptidomimetic Precursor

Mechanistic Divergence & Receptor Pharmacology

The causality behind their differing pharmacological profiles is rooted in the 3D spatial distance between the basic amine (


) and the acidic carboxylate (

) groups.
  • Baclofen (

    
     Agonism):  The 
    
    
    
    -amino acid backbone is a strict prerequisite for fitting into the "Venus flytrap" domain of the
    
    
    receptor . The para-chloro substitution on the aromatic ring provides vital lipophilic interactions that not only enhance receptor pocket fit but also facilitate blood-brain barrier (BBB) penetration .
  • 
    -Amino Acid Isomer:  Shortening the backbone to a 3-carbon chain fundamentally misaligns the pharmacophore for 
    
    
    
    binding. Instead,
    
    
    -amino acids (such as
    
    
    -alanine) typically interact with
    
    
    ,
    
    
    , or glycine receptors, as well as GABA transporters (GATs) . Furthermore, the bulky ortho-chlorobenzyl group at the
    
    
    -position acts as a steric hindrance, making this compound a highly rigidified structural motif useful for synthesizing protease-resistant peptidomimetics rather than acting as a direct GABAergic therapeutic .

Experimental Methodologies

To objectively differentiate these isomers in a laboratory setting, the following self-validating protocols target their pharmacological and structural disparities.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Selectivity)

Causality: This assay directly tests whether the 3-carbon


-amino acid backbone can tolerate the 

binding pocket, proving that backbone length dictates receptor subtype selectivity.
  • Tissue Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend twice to wash out endogenous GABA.

  • Radioligand Incubation:

    • For

      
       profiling: Incubate membranes with 1 nM 
      
      
      
      Baclofen.
    • For

      
       profiling: Incubate membranes with 1 nM 
      
      
      
      Muscimol.
  • Displacement: Add the test compounds (Baclofen vs. the

    
    -amino acid isomer) in increasing logarithmic concentrations (
    
    
    
    to
    
    
    M).
  • Self-Validation Check: Include a positive control displacement curve using unlabeled GABA, and a negative control using a non-GABAergic amino acid (e.g., L-glutamate). If the negative control displaces the radioligand, the membrane wash step failed.

  • Quantification: Terminate the reaction via rapid vacuum filtration over glass fiber filters. Measure retained radioactivity using liquid scintillation counting and calculate

    
     values via non-linear regression.
    
Protocol 2: 2D NMR Structural Elucidation (Backbone Verification)

Causality: 1D NMR alone may yield overlapping aliphatic multiplets. 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to trace the exact carbon-carbon connectivity across the aromatic boundaries, unambiguously proving the constitutional isomerism.

  • Sample Preparation: Dissolve 10 mg of each compound in 0.5 mL

    
     (utilizing trace DCl for the 
    
    
    
    -amino acid if required for complete dissolution).
  • 
     COSY Acquisition:  Map the adjacent proton spin systems.
    
    • Baclofen will exhibit a continuous spin system from C2-(

      
      ) 
      
      
      
      C3-(
      
      
      )
      
      
      C4-(
      
      
      ).
    • The

      
      -Amino Acid will exhibit a split spin system: the C2-(
      
      
      
      ) coupled to the C3-(
      
      
      ), alongside a distinct coupling to the benzylic
      
      
      .
  • 
     HMBC Acquisition:  Observe long-range (2-3 bond) couplings to confirm the attachment point of the aromatic ring.
    
  • Self-Validation Check: Integrate the benzylic

    
     protons in the 1D 
    
    
    
    spectrum of the
    
    
    -amino acid isomer. It must integrate exactly to 2 protons and show a definitive HMBC cross-peak to the ortho-substituted aromatic quaternary carbon.

Data Visualization

G Isomers C10H12ClNO2 Constitutional Isomers Bac Baclofen (γ-amino acid backbone) Isomers->Bac 4-Carbon Chain Beta 3-Amino-2-[(2-chlorophenyl)methyl] propanoic acid (β-amino acid backbone) Isomers->Beta 3-Carbon Chain GABAB GABA-B Receptor High Affinity Bac->GABAB Optimal Pharmacophore GABAA GABA-A / Glycine Receptors Potential Modulator Beta->GABAA Shortened Distance

Pharmacophoric divergence of C10H12ClNO2 isomers based on amino acid backbone length.

References

  • Understanding the complex pharmacology of baclofen - StatPearls, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Baclofen (CID 2284) - Chemical Structure and Pharmacodynamics - PubChem, National Institutes of Health (NIH). URL:[Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease - PubMed Central (PMC). URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a halogenated organic compound. While specific data for this exact molecule may be limited, its structural motifs—a propanoic acid backbone, an amino group, and a chlorinated phenyl ring—allow us to infer its hazard profile from similar, well-characterized molecules.

Safety Data Sheets (SDS) for analogous compounds, such as 3-Amino-3-(4-chlorophenyl)propionic Acid and other chlorinated amino acid derivatives, consistently identify the following potential hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: Can cause significant irritation or damage if it enters the eyes.[1]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]

The most critical feature for disposal is the presence of a carbon-halogen bond (C-Cl). This classifies the compound as a halogenated organic compound , placing it under stringent environmental regulations.

Quantitative Hazard Summary
Hazard ClassificationGHS CodePrecautionary StatementSource
Skin Corrosion/Irritation (Category 2)H315P280: Wear protective gloves/protective clothing.[2]
Serious Eye Damage/Eye Irritation (Category 2/2A)H319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335P261: Avoid breathing dust.[2]
Disposal RequirementP501Dispose of contents/container to an approved waste disposal plant.[2]

The Regulatory Imperative: Why Special Disposal is Non-Negotiable

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Halogenated organic compounds (HOCs) are a specific focus of these regulations due to their potential for persistence and toxicity in the environment. The EPA provides a list of regulated HOCs, and any waste containing these compounds above certain concentrations cannot be landfilled without treatment.[5]

Therefore, this compound waste must not be disposed of down the drain or in regular solid waste.[6] Drain disposal can introduce persistent pollutants into waterways, while trash disposal can lead to soil and groundwater contamination. The only acceptable method is collection and transfer to a licensed hazardous waste disposal facility, which typically employs high-temperature incineration for chlorinated wastes.[7][8]

Waste Management Workflow

The following diagram outlines the decision-making process and workflow for the proper management of waste containing this compound.

G Workflow for Halogenated Waste Disposal cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal Generate Generate Waste (Solid, Liquid, or Contaminated PPE) IsHalogenated Is waste halogenated? (Contains C-Cl bond) Generate->IsHalogenated Segregate Segregate into a dedicated 'Halogenated Waste' container IsHalogenated->Segregate Yes Container Use a compatible, sealed container (e.g., HDPE, Glass) Segregate->Container Label Label Container: 'HAZARDOUS WASTE' Chemical Name & % Accumulation Start Date Container->Label SAA Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->SAA Pickup Arrange for pickup by EHS or licensed contractor SAA->Pickup Transport Manifested Transport to TSDF* Pickup->Transport Incinerate Final Disposition (e.g., High-Temp Incineration) Transport->Incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for handling halogenated chemical waste.

Core Disposal Protocol: Solid and Liquid Waste

This protocol applies to the pure compound, solutions, and reaction mixtures containing this compound.

Objective: To safely collect and store chemical waste for proper disposal.

Materials:

  • Designated hazardous waste container (High-Density Polyethylene (HDPE) or glass, with a screw-top cap).

  • Hazardous waste label.

  • Secondary containment bin.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Procedure:

  • Container Selection: Choose a clean, dry container that is chemically compatible with the waste. The original product container is often a suitable choice.[9][10] Ensure the container has a tightly sealing lid.

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11][12] Clearly write the full chemical name, "this compound," and estimate its concentration. If it's a mixture, list all components and their percentages. Record the date you first add waste (the "accumulation start date").

  • Waste Collection:

    • Solid Waste: Carefully transfer solid waste into the container using a spatula or powder funnel. Minimize the creation of dust.

    • Liquid Waste: Use a funnel to transfer liquid waste into the container.

  • Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[11][12]

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the lab.[9] This area must be under the control of laboratory personnel and should have secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][11]

  • Arrange Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[7]

Decontamination and Associated Waste

Proper decontamination prevents unintentional cross-contamination of experiments and ensures a safe working environment.

Protocol for Decontaminating Glassware and Surfaces
  • Initial Cleaning: Scrape or wipe any gross solid or liquid contamination from the surface or glassware. This material must be disposed of as solid hazardous waste (see Section 4).

  • Solvent Rinse: Rinse the item three times with a small amount of a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound.

  • Collect Rinseate: Crucially, this "triple rinse" solvent (rinseate) is now considered hazardous waste. [10] Collect all rinseate in a separate, properly labeled "Halogenated Solvent Waste" container.

  • Final Wash: After the triple rinse, the glassware or surface can be washed with soap and water as usual.

  • Empty Containers: An empty container that held the original product must be triple rinsed as described above, with the rinseate collected as hazardous waste.[10] After rinsing and removal of the label, the container may be disposed of as regular glass or plastic waste.[7][13]

Disposal of Contaminated Lab Supplies
  • Solid Items: Gloves, weigh boats, pipette tips, and absorbent pads contaminated with this compound must be collected in a sealed, clearly labeled bag or container as "Solid Hazardous Waste."[14]

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and managed as hazardous waste.

Emergency Procedures: Spill Management

All personnel must be trained on how to respond to a chemical spill. The appropriate response depends on the size and location of the spill.[15][16]

For a small, manageable spill (e.g., a few grams inside a chemical fume hood):

  • Alert Personnel: Immediately alert others in the area.[17]

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.

  • Containment: Prevent the spill from spreading. For a solid, gently cover it with an absorbent material. For a liquid, use absorbent pads or a chemical spill kit to dike the spill.[18]

  • Absorption: Gently sweep or scoop the material into a designated waste bag or container. Avoid creating dust.[17] Use absorbent pads compatible with the chemical to soak up any liquid.

  • Collection: Place all contaminated absorbent materials, pads, and used PPE into a plastic bag. Seal the bag, label it as "Hazardous Spill Debris" with the chemical name, and dispose of it through the EHS hazardous waste program.[14][15]

  • Decontaminate: Clean the spill area using the triple rinse method described in Section 5.1, collecting the rinseate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor.

For a large spill, or any spill outside of a containment area:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent others from entering.

  • Alert: Activate the nearest fire alarm if there is a fire or inhalation hazard. Call your institution's emergency number (e.g., 911) and the EHS office to report the spill.[14] Provide the chemical name, location, and estimated quantity.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of California, San Francisco. Chemical Spills | Environment, Health & Safety.
  • Chemical Emergency Procedures. (n.d.).
  • University of Florida. Chemical Spills | Emergency Management.
  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • CCOHS. (2023, June 14). Spill Response - Chemicals.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
  • National Environmental Trainers. RCRA Regulations Explained.
  • AK Scientific, Inc. 2-Amino-3-(2,4,6-trifluorophenyl)propanoic Acid Safety Data Sheet.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Personal protective equipment for handling 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, preparation, and disposal of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid .

Executive Summary & Hazard Causality

This compound (often handled as a hydrochloride salt) is a halogenated, unnatural amino acid derivative[1]. While it is a highly valuable building block in drug development, it must be treated as an uncharacterized Active Pharmaceutical Ingredient (API) with potential neuroactivity.

The Causality of the Hazard: Because this compound shares structural homology with neuroactive GABA receptor agonists (such as Baclofen), researchers must assume it possesses central nervous system (CNS) activity.

  • Aerosolization Risk: As a hydrochloride salt, the powder is highly crystalline and prone to triboelectric (static) charging. This makes it highly susceptible to aerosolization during transfer.

  • Biological Permeability: The presence of a lipophilic chlorinated aromatic ring combined with a zwitterionic backbone increases the likelihood of the molecule crossing the blood-brain barrier if inhaled or ingested.

  • Regulatory Grounding: Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), uncharacterized research chemicals must be handled using precautionary principles, assuming high toxicity until proven otherwise[2].

PPE & Containment Matrix

The selection of Personal Protective Equipment (PPE) is dictated by the operational scale and the physical state of the chemical. The following matrix summarizes the required PPE based on quantitative thresholds.

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Scientific Rationale (Causality)
Hand Protection Single Nitrile Gloves (≥4 mil)Double Nitrile Gloves (≥6 mil)Chlorinated organics can permeate thin latex. Double-gloving ensures safe doffing inside the hood without skin exposure.
Eye Protection Safety Glasses (Side Shields)Chemical Splash GogglesPrevents micro-dust and aerosolized particulates from contacting highly absorptive ocular mucosa.
Body Protection Standard Cotton Lab CoatTyvek® Suit / Disposable SleevesCotton fibers can trap dust; Tyvek® repels particulates, preventing cross-contamination outside the lab.
Respiratory Not required if in BSC/HoodN95/FFP3 Respirator or PAPRFFP3 masks provide 99% filtration efficiency against airborne crystalline APIs and unknown dusts[3].

Containment Decision Workflow

PPE_Decision_Tree A This compound Handling Request B Assess Operational Scale A->B C Analytical Scale (< 100 mg) B->C Small Scale D Preparative Scale (> 100 mg) B->D Large Scale E Primary Containment: Powder Weighing Hood / BSC C->E F Primary Containment: OEB4/5 Isolator / Glovebox D->F G PPE: Double Nitrile Gloves, Safety Glasses, Lab Coat E->G H PPE: Double Nitrile, Tyvek Sleeves, N95/FFP3 Respirator F->H

Figure 1: Decision tree for containment and PPE selection based on operational scale.

Step-by-Step Operational Workflows

To ensure a self-validating safety system, the following protocols must be strictly adhered to during laboratory operations[4].

Protocol A: Safe Weighing and Transfer of Dry Powder
  • Step 1: Environmental Preparation. Deionize the work area. Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or powder dispensing hood at least 15 minutes prior to operation to establish negative pressure.

  • Step 2: Static Mitigation. Pass an anti-static bar over the weighing boat and the chemical vial.

    • Causality: Using plastic spatulas creates triboelectric charging, causing the powder to aerosolize or cling to the weighing boat. Neutralizing this charge ensures precise weighing and prevents inhalation hazards.

  • Step 3: Transfer. Use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Step 4: Sealing. Cap the destination vial before removing it from the containment zone. Wipe the exterior of the vial with a damp microfiber cloth to remove any microscopic fugitive dust.

Protocol B: Solution Preparation
  • Step 1: In-Hood Solubilization. Do not transport open powder to a solvent station. Bring the solvent (e.g., DMSO, methanol, or aqueous buffer) into the hood and add it directly to the pre-weighed, sealed vial via a septum if possible.

  • Step 2: Agitation. Ensure the vial is hermetically sealed before placing it in a vortex mixer or sonicating bath.

    • Causality: Sonication generates micro-cavitation bubbles that rapidly heat and expand the solvent, which can cause unsealed caps to pop, aerosolizing the highly concentrated liquid.

  • Step 3: Syringe Transfer. Use Luer-lock syringes for all liquid transfers to prevent accidental needle detachment and pressurized spraying of the active solution.

Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, execute the following procedure immediately:

  • Immediate Isolation: Evacuate the immediate 1-meter radius. Do not attempt to clean the spill without upgrading PPE.

  • PPE Upgrade: Don an FFP3/N95 respirator and a second pair of nitrile gloves[3].

  • Wet Wiping Method (Critical): Do not sweep the dry powder.

    • Causality: Sweeping dry powders re-suspends particulates into the operator's breathing zone.

    • Action: Cover the spill with absorbent pads and gently wet the pads with a 10% bleach solution or an ethanol/water mixture. This collapses the aerosolization potential and solubilizes the API for safe absorption.

  • Disposal: Place all contaminated materials (pads, outer gloves, wiping cloths) into a clearly labeled, puncture-resistant hazardous waste container. Dispose of the container as halogenated organic solid waste in accordance with Prudent Practices in the Laboratory[5].

References

  • Morntrip PPE Supplier. "FFP1/FFP2/FFP3 Dust Mask FAQ – Expert Answers." Morntrips. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) - Overview." OSHA.gov. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.